molecular formula C9H18N2O2 B583892 HO-4120 CAS No. 1214132-82-7

HO-4120

Cat. No.: B583892
CAS No.: 1214132-82-7
M. Wt: 186.255
InChI Key: TUWRLYVUECIDPD-UHFFFAOYSA-N
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Description

HO-4120, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2)5-7(6-13-10)9(3,4)11(8)12/h5,12H,6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWRLYVUECIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CON)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747892
Record name 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214132-82-7
Record name 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to HO-4120: A Nitroxide Spin Label for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HO-4120 is a hydroxylamine-functionalized nitroxide spin label pivotal for investigating protein structure and dynamics through Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy. This technique offers a powerful alternative to traditional cysteine-based SDSL, enabling the study of proteins sensitive to cysteine mutations or those with native disulfide bonds. This compound selectively reacts with the keto group of a genetically incorporated unnatural amino acid, p-acetyl-L-phenylalanine (pAcPhe), to form a stable ketoxime-linked nitroxide side chain, designated K1. This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in advanced biophysical studies.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy, is a derivative of the stable nitroxide radical, 2,2,5,5-tetramethylpyrroline-1-oxyl. The presence of the hydroxylamine functional group is key to its specific reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1214132-82-7[1]
Molecular Formula C₉H₁₇N₂O₂[1]
Molecular Weight 185.25 g/mol [1]
Appearance Clear Yellow to Orange Oil
Solubility Slightly soluble in Chloroform and Methanol

The K1 Side Chain: An Orthogonal Approach to Spin Labeling

The primary application of this compound is the generation of the K1 nitroxide side chain within a protein of interest. This is achieved through an orthogonal labeling strategy that does not rely on the native amino acid functionalities.[1]

Genetic Incorporation of p-Acetyl-L-phenylalanine (pAcPhe)

The process begins with the site-specific incorporation of the unnatural amino acid p-acetyl-L-phenylalanine (pAcPhe) into the protein sequence. This is accomplished using a dedicated orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a nonsense codon (e.g., the amber codon, TAG) introduced at the desired labeling site in the gene.[1][2]

The Labeling Reaction: Formation of the K1 Side Chain

The ketone group on the side chain of the incorporated pAcPhe residue serves as a unique chemical handle for reaction with this compound. The hydroxylamine moiety of this compound undergoes a chemoselective condensation reaction with the ketone, forming a stable ketoxime linkage. This reaction covalently attaches the nitroxide spin label to the protein backbone, creating the K1 side chain.[1][2]

Figure 1. Reaction of this compound with pAcPhe to form the K1 side chain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on established procedures for nitroxide chemistry. A general synthetic scheme is outlined below.

G Start Starting Material (e.g., 3-formyl-2,2,5,5-tetramethyl- 2,5-dihydro-1H-pyrrol-1-yloxyl) Step1 Reduction to Alcohol Start->Step1 Step2 Conversion to Halide (e.g., using SOCl₂ or PBr₃) Step1->Step2 Step3 Nucleophilic Substitution with N-hydroxyphthalimide Step2->Step3 Step4 Hydrazinolysis to release hydroxylamine Step3->Step4 End This compound Step4->End

Figure 2. Generalized synthetic workflow for this compound.

A detailed protocol for the synthesis of the precursor, 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline, has been described and involves a four-step sequence from inexpensive starting materials.[3] The key final steps involve the conversion of the aldehyde to an alcohol, followed by halogenation and substitution with a protected hydroxylamine, and subsequent deprotection.

Protein Labeling with this compound

Two primary protocols have been established for the efficient labeling of pAcPhe-containing proteins with this compound.[2]

Table 2: Comparison of Labeling Protocols for this compound

ParameterUncatalyzed ReactionAniline-Catalyzed Reaction
pH 4.06.0
Temperature 37 °CRoom Temperature
Reaction Time 18-24 hours12-24 hours
Catalyst None10 mM p-methoxyaniline
Labeling Yield >95%Efficient

3.2.1. Uncatalyzed Reaction Protocol [2]

  • Prepare a stock solution of the pAcPhe-containing protein in a suitable buffer at pH 4.0.

  • Add a stock solution of this compound to the protein solution.

  • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Seal the vessel and incubate at 37 °C for 18-24 hours.

  • Purify the labeled protein using a suitable chromatography method (e.g., reverse-phase HPLC).

  • Confirm the labeling efficiency by mass spectrometry.

3.2.2. Aniline-Catalyzed Reaction Protocol [2]

  • Prepare a stock solution of the pAcPhe-containing protein in a suitable buffer at pH 6.0.

  • Add a freshly prepared stock solution of p-methoxyaniline to a final concentration of 10 mM.

  • Add a stock solution of this compound to the protein solution.

  • Flush the reaction vessel with an inert gas.

  • Seal the vessel and incubate at room temperature for 12-24 hours.

  • Purify the labeled protein and verify the labeling as described above.

EPR Spectroscopy of the K1 Side Chain

The EPR spectrum of a nitroxide spin label is sensitive to its rotational motion on the nanosecond timescale. This property allows for the characterization of the local environment and dynamics of the K1 side chain.

Spectral Parameters

The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A), which are anisotropic. While specific values for the K1 side chain will depend on its local environment, typical values for pyrroline-based nitroxides are well-established.

Table 3: Typical EPR Spectral Parameters for Nitroxide Spin Labels

ParameterDescriptionTypical Value Range
gₓₓ, gᵧᵧ, gzz Principal components of the g-tensor2.008 - 2.002
Aₓₓ, Aᵧᵧ, Azz Principal components of the hyperfine coupling tensor5-7 G (Aₓₓ, Aᵧᵧ), 32-36 G (Azz)

The EPR spectra of K1-labeled mutants generally show higher nitroxide mobility compared to the more constrained, commonly used R1 side chain (from cysteine labeling).[1] Despite this increased flexibility, the spectral line shape is still dependent on the local protein structure, making K1 a sensitive probe of conformational changes.[1]

SDSL-EPR Workflow

G cluster_molbio Molecular Biology cluster_chem Chemistry cluster_epr EPR Spectroscopy cluster_analysis Structural & Dynamic Insights Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Expression Protein Expression (with pAcPhe) Mutagenesis->Expression Purification Protein Purification Expression->Purification Labeling Spin Labeling with this compound Purification->Labeling Purification2 Purification of Labeled Protein Labeling->Purification2 EPR EPR Data Acquisition Purification2->EPR Analysis Spectral Analysis (Mobility, Accessibility) EPR->Analysis DEER Pulsed EPR (DEER) (Distance Measurement) EPR->DEER Interpretation Interpretation of Protein Structure & Dynamics Analysis->Interpretation DEER->Interpretation

Figure 3. General workflow for Site-Directed Spin Labeling EPR using this compound.

Applications and Advantages

The use of this compound and the K1 side chain offers several advantages for studying protein biophysics:

  • Orthogonal Labeling: It allows for the specific labeling of proteins where traditional cysteine-based methods are not feasible.[1]

  • Probing Protein Dynamics: The mobility of the K1 side chain, as reflected in the EPR spectrum, provides insights into local protein structure and conformational changes.[1]

  • Distance Measurements: Using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), distances between two K1 side chains can be measured, providing valuable structural constraints.[1]

  • Dual Labeling: In proteins that can tolerate cysteine mutations, the combination of K1 and traditional cysteine-based spin labels allows for orthogonal labeling with two different probes.[2]

Conclusion

This compound is a valuable tool for researchers in structural biology and drug development. Its application in an orthogonal spin-labeling strategy, in conjunction with the genetic incorporation of unnatural amino acids, expands the utility of SDSL-EPR to a broader range of protein targets. The detailed protocols and understanding of the K1 side chain's properties presented in this guide will facilitate its adoption and application in elucidating the complex relationship between protein structure, dynamics, and function.

References

Unveiling the Mechanism of HO-4120: A Technical Guide to a Novel Nitroxide Spin Label for Site-Directed Spin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of HO-4120, a hydroxylamine-functionalized nitroxide spin label. This compound is not a therapeutic agent but a specialized chemical reagent designed for advanced proteomics research. Its core mechanism of action lies in its ability to selectively react with a genetically incorporated unnatural amino acid, p-acetyl-L-phenylalanine (pAcPhe), enabling precise site-directed spin labeling (SDSL) of proteins. This allows for the detailed study of protein structure, dynamics, and conformational changes using Electron Paramagnetic Resonance (EPR) spectroscopy.

Core Mechanism: Orthogonal Chemical Labeling

The primary function of this compound is to serve as a reporter molecule, or "spin label," that can be attached to a specific site within a protein. This is achieved through an orthogonal labeling strategy that circumvents the limitations of traditional SDSL, which typically targets native cysteine residues and can be problematic for proteins with essential cysteines or disulfide bonds.[1]

The mechanism involves two key steps:

  • Genetic Incorporation of an Unnatural Amino Acid: The unnatural amino acid, p-acetyl-L-phenylalanine (pAcPhe), which contains a unique ketone functional group, is incorporated into the protein of interest at a desired location using a non-native suppressor tRNA and aminoacyl-tRNA synthetase pair in response to an amber (TAG) stop codon.[1][2]

  • Oxime Ligation: this compound, which possesses a hydroxylamine moiety, specifically and covalently reacts with the ketone group of the incorporated pAcPhe. This acid-catalyzed nucleophilic substitution reaction forms a stable ketoxime linkage, resulting in the "K1" side chain.[3][4] This reaction is highly selective for the ketone group, ensuring that the nitroxide spin label is attached only at the intended site.

The resulting spin-labeled protein can then be analyzed by EPR spectroscopy to provide information about the local environment and dynamics at the labeled site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of protein analysis using this compound and the general experimental workflow.

G Conceptual Pathway for Protein Analysis Using this compound cluster_protein_engineering Protein Engineering cluster_labeling Spin Labeling cluster_analysis Biophysical Analysis Unnatural_Amino_Acid p-Acetyl-L-phenylalanine (pAcPhe) Genetic_Incorporation Genetic Incorporation (Amber Suppression) Unnatural_Amino_Acid->Genetic_Incorporation Protein_of_Interest Protein of Interest Protein_of_Interest->Genetic_Incorporation Engineered_Protein Engineered Protein with pAcPhe Genetic_Incorporation->Engineered_Protein Oxime_Ligation Oxime Ligation Engineered_Protein->Oxime_Ligation HO_4120 This compound (Hydroxylamine Spin Label) HO_4120->Oxime_Ligation Spin_Labeled_Protein Spin-Labeled Protein (K1 Side Chain) Oxime_Ligation->Spin_Labeled_Protein EPR_Spectroscopy EPR Spectroscopy Spin_Labeled_Protein->EPR_Spectroscopy Structural_Dynamics_Data Protein Structural & Dynamic Information EPR_Spectroscopy->Structural_Dynamics_Data

Diagram 1: Conceptual pathway for protein analysis using this compound.

G General Experimental Workflow for this compound Labeling Start Start Protein_Expression Protein Expression with pAcPhe Incorporation Start->Protein_Expression Protein_Purification_1 Protein Purification Protein_Expression->Protein_Purification_1 Labeling_Reaction Incubation with this compound Protein_Purification_1->Labeling_Reaction Removal_Excess_Label Removal of Excess this compound Labeling_Reaction->Removal_Excess_Label Protein_Purification_2 Final Protein Purification Removal_Excess_Label->Protein_Purification_2 Analysis Mass Spectrometry & EPR Analysis Protein_Purification_2->Analysis End End Analysis->End

Diagram 2: General experimental workflow for this compound labeling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its application in protein labeling.

Compound Properties Value Reference
Chemical Name 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol[3]
CAS Number 1214132-82-7[3]
Molecular Formula C₉H₁₇N₂O₂[3]
Molecular Weight 185.25 g/mol [3]
Mass Increase upon Labeling 168 ± 1 Da[1][2][3]
Uncatalyzed Reaction Conditions Parameter Reference
pH 4.0 - 4.5[3]
Temperature 37 °C[1][2][3]
Duration 12 - 48 hours[2][3]
This compound Molar Excess 10-fold[1][2]
Protein Concentration ≥ 100 µM[3]
Labeling Efficiency > 95%[3]
Catalyzed Reaction Conditions Parameter Reference
pH 6.0 - 7.0[2][3][5]
Temperature Room Temperature or 37 °C[3][5]
Duration 12 - 72 hours[3][5]
Catalyst p-methoxyaniline (p-OMeAn) or glycine[3][5]
Catalyst Concentration 10 mM (p-OMeAn) or 0.5 molar fold (glycine)[3][5]
This compound Molar Excess 10-fold[5]
Protein Concentration 200 - 400 µM[5]

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general procedure is outlined below, based on published methods.[1]

Materials:

  • N-hydroxyphthalimide

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Lead(IV) oxide (PbO₂)

  • Oxygen gas

Procedure:

  • Step 1: Synthesis of N-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-ylmethoxy)phthalimide radical:

    • To a solution of N-hydroxyphthalimide and an appropriate allylic bromide precursor in dry DMF, add triethylamine at 0 °C.

    • Stir the mixture at room temperature for 3 hours.

    • Pour the reaction mixture into water and filter the precipitate.

  • Step 2: Synthesis of 3-aminooxymethyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radical (this compound):

    • To a stirred solution of the product from Step 1 in ethanol, add hydrazine monohydrate dropwise and stir overnight at room temperature.

    • Remove the white precipitate by filtration and evaporate the ethanol.

    • Redissolve the residue in chloroform and remove any remaining insoluble precipitate by filtration.

    • Wash the organic phase with water and dry with magnesium sulfate.

    • Add lead(IV) oxide and bubble oxygen gas through the solution for 30 minutes to yield this compound.

Site-Directed Spin Labeling of a Protein with this compound (Uncatalyzed)

This protocol is adapted from procedures used for labeling proteins stable at acidic pH.[2][3]

Materials:

  • Purified protein containing pAcPhe (≥ 100 µM)

  • Labeling buffer: 10 mM sodium acetate, pH 4.0

  • This compound stock solution (e.g., 1 M in methanol)

  • Desalting column

Procedure:

  • Buffer exchange the purified pAcPhe-containing protein into the labeling buffer to a final concentration of at least 100 µM.

  • Add a 10-fold molar excess of this compound to the protein solution.

  • Incubate the reaction mixture at 37 °C for 18-24 hours.

  • Remove excess, unreacted this compound using a desalting column.

  • Verify the labeling efficiency using electrospray ionization mass spectrometry (ESI-MS), looking for a mass increase of approximately 168 Da. A labeling efficiency of over 95% is typically achieved.[3]

Site-Directed Spin Labeling of a Protein with this compound (Catalyzed)

This protocol is suitable for proteins that are not stable under acidic conditions.[3][5]

Materials:

  • Purified protein containing pAcPhe (200-400 µM)

  • Labeling buffer: 20 mM sodium phosphate, 500 mM NaCl, pH 6.0

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Catalyst: p-methoxyaniline (p-OMeAn) stock solution (e.g., 4 M in acetonitrile) or glycine

  • Inert gas (e.g., argon or nitrogen)

  • Desalting column

Procedure:

  • Buffer exchange the purified pAcPhe-containing protein into the labeling buffer to a final concentration of 200-400 µM.

  • Flush the headspace of the reaction tube with an inert gas.

  • Add the catalyst. For p-OMeAn, add to a final concentration of 10 mM. For glycine, add 0.5 molar fold.

  • Incubate for 5 minutes.

  • Add a 10-fold molar excess of the this compound stock solution.

  • Incubate the reaction mixture at room temperature for 48-72 hours in the dark.

  • Remove excess this compound using a desalting column.

  • Confirm labeling and assess efficiency via ESI-MS.

Conclusion

This compound represents a significant tool for the study of protein science, enabling the site-specific introduction of a nitroxide spin label through an orthogonal chemical reaction. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge of its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its application in elucidating the intricacies of protein structure and function. The ability to perform SDSL on proteins previously intractable with traditional methods opens new avenues for understanding complex biological systems.

References

An In-depth Technical Guide on the Solubility and Stability of HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability properties of HO-4120, a ketone-specific nitroxide spin label. The information herein is compiled from available scientific literature and chemical supplier data to assist researchers in its application, particularly in site-directed spin labeling (SDSL) and proteomics research.

Chemical Properties

PropertyValueSource
Chemical Name O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamineMultiple Chemical Suppliers
Synonyms 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyMultiple Chemical Suppliers
CAS Number 1214132-82-7Multiple Chemical Suppliers
Molecular Formula C₉H₁₈N₂O₂Multiple Chemical Suppliers
Molecular Weight 186.25 g/mol Multiple Chemical Suppliers

Solubility

Table 2.1: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSlightly SolubleBiomall, BIOFOUNT
MethanolSlightly SolubleBiomall, BIOFOUNT

Researchers are advised to perform their own solubility tests for specific applications and solvent systems. For its primary application in protein labeling, this compound is used in aqueous buffer systems, as detailed in the experimental protocols below.

Stability

Comprehensive stability studies detailing the effects of pH, temperature, and light on this compound are not extensively documented. However, information regarding its storage and stability in specific experimental contexts is available.

Table 3.1: Stability and Storage Recommendations for this compound

ConditionRecommendation/ObservationSource
Storage Temperature -20°C FreezerChemicalBook
Atmosphere Store under inert atmosphereChemicalBook
Hygroscopicity HygroscopicChemicalBook
Shelf Life 1 year (as supplied)Hölzel-Diagnostika
Experimental Stability Stable in aqueous buffer (50 mM sodium phosphate, 25 mM NaCl, pH 4.0) for 12-48 hours at 37°C during protein labeling reactions.PNAS

Nitroxide radicals, in general, can be sensitive to reducing agents and extreme pH conditions. The hydroxylamine functional group may also be susceptible to oxidation.

Experimental Protocols

The following protocols are based on the use of this compound for site-directed spin labeling of proteins containing a genetically encoded p-acetylphenylalanine (pAcPhe) unnatural amino acid.

4.1. Labeling of T4-Lysozyme with this compound (Acidic Conditions)

This protocol is adapted from "Site-directed spin labeling of a genetically encoded unnatural amino acid" published in PNAS.[1]

  • Protein Preparation:

    • Purify the pAcPhe-containing protein mutant.

    • Exchange the protein into Labeling Buffer A (50 mM monobasic sodium phosphate, 25 mM NaCl, pH 4.0) using a desalting column.

    • Concentrate the protein to a final concentration of 0.1–1 mM.

  • Labeling Reaction:

    • Add a 10-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture for 12–48 hours at 37°C.

    • Monitor the reaction progress using electrospray ionization mass spectrometry (ESI-MS) to detect a mass increase corresponding to the addition of the K1 side chain.

  • Purification:

    • Remove excess this compound using a desalting column, eluting with a suitable buffer for downstream applications (e.g., 50 mM Mops, 25 mM NaCl, pH 6.8).

4.2. Labeling of T4-Lysozyme with this compound (Neutral Conditions)

For proteins that are unstable at acidic pH, an alternative protocol at neutral pH is suggested.[1]

  • Reaction Conditions:

    • Perform the labeling reaction in a suitable buffer at pH 7.

    • Add p-methoxyaniline as a catalyst.

    • Conduct the reaction under a nitrogen (N₂) atmosphere.

Workflow for Site-Directed Spin Labeling with this compound

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis pAcPhe_protein pAcPhe-containing Protein buffer_exchange Buffer Exchange (pH 4.0) pAcPhe_protein->buffer_exchange concentrate Concentrate (0.1-1 mM) buffer_exchange->concentrate add_ho4120 Add 10x this compound concentrate->add_ho4120 incubate Incubate (37°C, 12-48h) add_ho4120->incubate desalt Remove Excess this compound (Desalting Column) incubate->desalt esi_ms ESI-MS Analysis incubate->esi_ms Monitor labeled_protein Spin-Labeled Protein desalt->labeled_protein G cluster_reagents Reactants cluster_reaction Reaction cluster_product Product cluster_application Application cluster_output Output Information protein Protein with pAcPhe ketoxime Ketoxime Ligation protein->ketoxime ho4120 This compound ho4120->ketoxime labeled_protein Spin-Labeled Protein (K1) ketoxime->labeled_protein epr EPR Spectroscopy labeled_protein->epr structure Protein Structure epr->structure dynamics Protein Dynamics epr->dynamics interactions Molecular Interactions epr->interactions

References

In-depth Technical Guide: HO-4120 (CAS 1214132-82-7)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a detailed technical datasheet and associated research literature for HO-4120 (CAS 1214132-82-7) did not yield specific information regarding its biological activity, mechanism of action, or experimental protocols. While the compound is listed by several chemical suppliers, these sources only provide basic chemical identifiers.

Therefore, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The absence of publicly available research indicates that this compound may be a novel or proprietary substance not yet characterized in scientific literature, or a chemical intermediate without a defined biological function.

For researchers, scientists, and drug development professionals interested in this molecule, the following general approach would be necessary to characterize it, assuming it is a potential bioactive compound.

Hypothetical Characterization Workflow

Should this compound be investigated as a potential modulator of a biological target, a systematic experimental workflow would be required. The following diagram illustrates a typical discovery and characterization cascade.

G cluster_0 Initial Screening & Target ID cluster_1 In Vitro Characterization cluster_2 Downstream & Cellular Effects cluster_3 In Vivo & Preclinical Compound This compound (CAS 1214132-82-7) Screening High-Throughput Screening (e.g., Phenotypic or Target-based) Compound->Screening TargetID Target Identification & Validation Screening->TargetID BindingAssay Binding Affinity Assay (e.g., Radioligand Binding) TargetID->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP, Ca2+ flux) BindingAssay->FunctionalAssay Selectivity Selectivity Profiling (Against related targets) FunctionalAssay->Selectivity Signaling Signaling Pathway Analysis (e.g., Western Blot) FunctionalAssay->Signaling PK Pharmacokinetics (ADME) Selectivity->PK Cellular Cell-based Assays (e.g., Proliferation, Migration) Signaling->Cellular Cellular->PK Efficacy In Vivo Efficacy Models (Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox G cluster_membrane Cell Membrane Receptor GPCR (Gs-coupled) Gs Gs protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Agonist Agonist Agonist->Receptor Activates HO4120 This compound (Antagonist) HO4120->Receptor Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Unveiling Protein Dynamics: A Technical Guide to HO-4120 for Site-Directed Spin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HO-4120, a hydroxylamine-functionalized nitroxide spin label, and its significant research applications in the field of protein science. Primarily utilized in Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, this compound offers a powerful method for elucidating protein structure, dynamics, and interactions. This guide details the underlying mechanism, experimental protocols, and data interpretation associated with the use of this compound, presenting a valuable resource for researchers seeking to leverage this technology.

Core Application: Site-Specific Protein Labeling

This compound is not a therapeutic agent but a sophisticated research tool. Its principal application lies in its ability to selectively react with a genetically incorporated unnatural amino acid, p-acetyl-l-phenylalanine (pAcPhe). This reaction covalently attaches a nitroxide spin label, referred to as K1, to a specific site within a protein of interest.[1][2][3] The paramagnetic nature of the K1 side chain allows for subsequent analysis by EPR spectroscopy, providing high-resolution insights into the local environment and dynamics of the labeled site.[2][4] This technique is a powerful alternative to traditional cysteine-based labeling methods, especially when cysteine residues are crucial for a protein's structure or function.[5][6][7]

The reaction between the ketone group of pAcPhe and the hydroxylamine group of this compound forms a stable ketoxime linkage.[2][3] This specific chemistry enables precise control over the placement of the spin label within the protein's three-dimensional structure.

Quantitative Data Summary

The efficiency of the labeling reaction with this compound is crucial for successful EPR experiments. The following tables summarize key quantitative parameters derived from published research.

Table 1: this compound Labeling Reaction Parameters

ParameterValueReference
Molar Excess of this compound10-fold[3]
pH (Acid-catalyzed)4.0[1][3]
pH (Aniline-catalyzed)6.0 - 7.0[1][3]
Temperature37°C (uncatalyzed) or Room Temperature (catalyzed)[1][3]
Reaction Time12 - 24 hours[1][3]
Mass Increase upon Labeling~167-168 amu[1][3]
Labeling Efficiency>95% (under optimal conditions)[1]

Table 2: Properties of the K1 Spin-Labeled Side Chain

PropertyDescriptionReference
LinkageKetoxime[2][3]
FlexibilityHigher mobility compared to traditional MTSL-labeled R1 side chain[2][4]
ApplicationProbing protein dynamics and structure via EPR spectroscopy[2][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of this compound labeling. The following protocols are based on established methods.[1][3]

Uncatalyzed Labeling Protocol (Acidic Conditions)
  • Protein Preparation: The protein of interest containing the site-specifically incorporated p-acetyl-l-phenylalanine (pAcPhe) is purified and dissolved in a suitable buffer.

  • Reaction Buffer: A 10 mM sodium acetate buffer at pH 4.0 is prepared.[1]

  • Initiation of Labeling: A 1.0 M stock solution of this compound is prepared. 0.5 µL of the this compound stock is added to the protein solution.[1]

  • Incubation: The reaction tube is flushed with nitrogen gas, sealed, and incubated at 37°C for 18-24 hours with gentle mixing.[1]

  • Purification: The labeled protein is purified from excess unreacted this compound using reverse-phase HPLC.[1]

  • Verification: The success of the labeling reaction is confirmed by electrospray ionization mass spectrometry (ESI-MS), looking for a mass increase of approximately 167-168 amu.[1][3]

Catalyzed Labeling Protocol (Neutral pH)
  • Protein and Reagent Preparation: The pAcPhe-containing protein is prepared as in the uncatalyzed protocol. A fresh 4 M stock solution of p-methoxyaniline in acetonitrile is prepared.[1]

  • Reaction Buffer: A suitable buffer at pH 6.0 is used.[1]

  • Catalyst Addition: 1.1 µL of the 4 M p-methoxyaniline stock is added to the protein solution to a final concentration of 10 mM.[1]

  • Initiation of Labeling: 0.5 µL of the 1.0 M this compound stock solution is added.[1]

  • Incubation: The reaction tube is flushed with nitrogen, sealed, and incubated at room temperature for 12-24 hours.[1]

  • Purification and Verification: The purification and verification steps are the same as in the uncatalyzed protocol.[1]

Visualizations: Workflows and Pathways

To better illustrate the experimental process and the logic of this research application, the following diagrams are provided.

G cluster_0 Genetic Incorporation cluster_1 Site-Directed Spin Labeling cluster_2 Biophysical Analysis Unnatural Amino Acid (pAcPhe) Unnatural Amino Acid (pAcPhe) Orthogonal tRNA/aaRS Pair Orthogonal tRNA/aaRS Pair Unnatural Amino Acid (pAcPhe)->Orthogonal tRNA/aaRS Pair Protein Expression in E. coli Protein Expression in E. coli Orthogonal tRNA/aaRS Pair->Protein Expression in E. coli Purified Protein with pAcPhe Purified Protein with pAcPhe Protein Expression in E. coli->Purified Protein with pAcPhe Purification Labeling Reaction Labeling Reaction Purified Protein with pAcPhe->Labeling Reaction This compound This compound This compound->Labeling Reaction Spin-Labeled Protein (K1) Spin-Labeled Protein (K1) Labeling Reaction->Spin-Labeled Protein (K1) Purification EPR Spectroscopy EPR Spectroscopy Spin-Labeled Protein (K1)->EPR Spectroscopy Structural & Dynamic Information Structural & Dynamic Information EPR Spectroscopy->Structural & Dynamic Information

Figure 1. Experimental workflow for protein analysis using this compound.

G cluster_protein Protein Backbone pAcPhe p-acetyl-l-phenylalanine K1 K1 Side Chain (Ketoxime-linked Nitroxide) pAcPhe->K1 Reaction with this compound HO4120 This compound (Hydroxylamine Nitroxide) Protein Protein Protein->pAcPhe Incorporated via Amber Codon Suppression

Figure 2. Chemical labeling of pAcPhe with this compound to form the K1 side chain.

Concluding Remarks

This compound, in conjunction with the genetic incorporation of p-acetyl-l-phenylalanine, provides a robust and versatile platform for the site-specific spin labeling of proteins. This technique empowers researchers to investigate complex biological systems at the molecular level, offering critical insights into protein function and mechanism. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption and successful application of this powerful research tool.

References

Technical Guide to the Spectroscopic Analysis of HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification:

  • Name: HO-4120

  • Systematic Name: O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine

  • Synonym: 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

  • CAS Number: 1214132-82-7

  • Molecular Formula: C₉H₁₈N₂O₂

  • Molecular Weight: 186.25 g/mol

  • Description: Clear yellow to orange oil.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of nitroxide radicals such as this compound presents a unique challenge. The unpaired electron of the nitroxide group is a paramagnetic center, which can cause significant broadening of nearby NMR signals, potentially rendering them undetectable. For this reason, NMR analysis is often performed on the reduced, diamagnetic hydroxylamine form of the molecule. The predicted data for both the radical and its reduced form are discussed below.

Predicted ¹H NMR Data (for the reduced, diamagnetic form)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 5.8 - 6.0Singlet1HOlefinic proton (C=CH)
~ 4.5 - 4.7Singlet2HMethylene protons (-CH₂-O)
~ 4.0 - 5.0 (broad)Singlet2HAmine protons (-NH₂)
~ 2.5 - 3.5 (broad)Singlet1HHydroxyl proton (-OH)
~ 1.2 - 1.4Singlet6HMethyl protons (2 x -CH₃)
~ 1.1 - 1.3Singlet6HMethyl protons (2 x -CH₃)

Predicted ¹³C NMR Data (for the reduced, diamagnetic form)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Assignment
~ 135 - 140Olefinic carbon (-C=CH)
~ 125 - 130Olefinic carbon (-C=CH)
~ 70 - 75Methylene carbon (-CH₂-O)
~ 65 - 70Quaternary carbon (C(CH₃)₂)
~ 60 - 65Quaternary carbon (C(CH₃)₂)
~ 25 - 30Methyl carbons (4 x -CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound, being an oil, can be readily obtained as a thin film. The predicted absorption bands are characteristic of its hydroxyl, amine, and aliphatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H and N-H stretching
2850 - 2960Medium-StrongC-H stretching (aliphatic)
~ 1650WeakC=C stretching
1450 - 1470MediumC-H bending (methyl/methylene)
1360 - 1380MediumGem-dimethyl C-H bending
1000 - 1200StrongC-O and N-O stretching
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak, along with characteristic fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

m/z RatioIonNotes
187.1441[M+H]⁺Predicted exact mass for C₉H₁₉N₂O₂⁺
186.1368[M]⁺Molecular ion (less likely with ESI)
170[M-OH]⁺Loss of a hydroxyl radical
155[M-CH₂ONH₂]⁺Cleavage of the side chain
140[M-C(CH₃)₂]⁺Loss of a gem-dimethyl group

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Data Acquisition
  • Sample Preparation:

    • For Paramagnetic Sample: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • For Diamagnetic (Reduced) Sample: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent. Add a reducing agent such as phenylhydrazine or ascorbic acid in slight molar excess. Mix thoroughly until the solution becomes colorless, indicating the reduction of the nitroxide to a hydroxylamine.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: 16 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

      • Temperature: 298 K

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Spectral Width: 220 ppm

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 5 seconds

      • Number of Scans: 1024

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition
  • Sample Preparation:

    • As this compound is an oil, it can be analyzed as a neat thin film.

    • Place a small drop of the oil onto one KBr or NaCl salt plate.

    • Gently press a second salt plate on top to create a thin, uniform film.

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance or Absorbance

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Label the significant peaks in the resulting spectrum.

MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-QTOF Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 8 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range: 50 - 500 m/z

    • Acquisition Mode: TOF-MS for accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern to confirm the structure.

Visualized Workflows

The following diagrams illustrate the logical workflows for the acquisition and analysis of spectroscopic data for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve this compound in Deuterated Solvent reduce Add Reducing Agent (Optional) prep->reduce tube Transfer to NMR Tube reduce->tube spectrometer Place in NMR Spectrometer tube->spectrometer setup Tune, Lock, and Shim spectrometer->setup acquire Acquire 1H and 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Integration & Interpretation reference->analyze

NMR Data Acquisition and Processing Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Place Drop of Oil on Salt Plate film Create Thin Film with Second Plate prep->film background Record Background Spectrum film->background sample_scan Scan Sample background->sample_scan process Generate Absorbance Spectrum sample_scan->process analyze Identify Characteristic Bands process->analyze

IR Data Acquisition and Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis prep Prepare Dilute Solution (e.g., in MeOH) inject Inject Sample into Mass Spectrometer prep->inject ionize Electrospray Ionization inject->ionize analyze_mass Mass Analysis (TOF) ionize->analyze_mass mass_spectrum Generate Mass Spectrum analyze_mass->mass_spectrum mol_ion Identify Molecular Ion Peak mass_spectrum->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments

MS Data Acquisition and Analysis Workflow

An In-depth Technical Guide to the Nitroxide Spin Label HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reagent HO-4120, detailing its discovery, properties, and application in advanced biophysical studies. The information is intended for researchers, scientists, and professionals in drug development who utilize structural biology and protein dynamics in their work.

Introduction and Discovery

This compound is a nitroxide spin label, a stable organic radical, designed for site-directed spin labeling (SDSL) of proteins. Its chemical name is 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. Unlike traditional spin labels that typically target cysteine residues, this compound is a ketone-specific reagent.[1][2] Its development was a significant advancement in the field of protein structural and dynamic analysis using Electron Paramagnetic Resonance (EPR) spectroscopy.

The "discovery" of this compound is best understood as its synthesis and first reported application in a 2009 publication by Fleissner et al. in the Proceedings of the National Academy of Sciences.[1][2] This work introduced a novel SDSL strategy by combining the genetic incorporation of an unnatural amino acid, p-acetylphenylalanine (pAcPhe), which contains a ketone group, into a protein, followed by covalent labeling with the hydroxylamine-functionalized nitroxide, this compound.[1][2][3] This methodology allows for the study of proteins that may lack suitable cysteine residues for traditional labeling or where such residues are functionally important.[3]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1214132-82-7Santa Cruz Biotechnology
Molecular Formula C₉H₁₇N₂O₂Santa Cruz Biotechnology
Molecular Weight 185.25 g/mol Santa Cruz Biotechnology
Alternate Name 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxySanta Cruz Biotechnology
Appearance Not specified in literature-
Solubility Soluble in organic solvents (e.g., DMF, EtOH) and aqueous buffers[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its application in protein labeling as described in the foundational literature.

The synthesis of this compound is a multi-step process. The general procedure is outlined below, based on the scheme provided by Fleissner et al. (2009).[1][2]

Starting Materials:

  • N-hydroxyphthalimide

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Lead(IV) oxide (PbO₂)

Step-by-Step Protocol:

  • Step A: Phthalimide Protection:

    • React the starting pyrroline derivative with N-hydroxyphthalimide (1.05 equivalents) and triethylamine (2.0 equivalents) in DMF.

    • The reaction is carried out at room temperature for 3 hours.

    • This step yields the phthalimide-protected hydroxylamine.

  • Step B: Deprotection and Oxidation:

    • The protected intermediate is then treated with hydrazine monohydrate (5.0 equivalents) in ethanol for 12 hours at room temperature to remove the phthalimide group.

    • Following deprotection, lead(IV) oxide (1.0 equivalent) is added, and the reaction mixture is exposed to oxygen for 30 minutes to yield the final product, this compound.

This protocol describes the labeling of a protein containing the unnatural amino acid p-acetylphenylalanine (pAcPhe) with this compound. The example of T4 Lysozyme (T4L) with a pAcPhe mutation is used here.[1][2]

Materials:

  • Protein containing pAcPhe (e.g., T4L 72pAcPhe)

  • This compound

  • Aqueous buffer (e.g., pH 4)

  • Optional: p-methoxyaniline (for reactions at neutral pH)

Protocol:

  • Reaction Setup:

    • Dissolve the pAcPhe-containing protein in a suitable buffer.

    • Add a tenfold molar excess of this compound to the protein solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 12-24 hours. The optimal pH for this reaction is acidic (pH 4).[1][2]

    • For proteins that are unstable at low pH, the reaction can be catalyzed by p-methoxyaniline at pH 7 under an inert atmosphere (e.g., N₂).[2]

  • Monitoring and Purification:

    • The progress of the labeling reaction can be monitored by electrospray ionization mass spectrometry (ESI-MS), looking for a mass increase corresponding to the addition of the this compound moiety (approximately 168 Da).[1][2]

    • Once the reaction is complete, the excess, unreacted this compound can be removed by standard protein purification techniques such as dialysis or size-exclusion chromatography.

Mechanism of Action and Signaling Pathways

This compound itself does not have a "mechanism of action" in a pharmacological sense, as it is a research tool. Its utility lies in its chemical reactivity. The core of its function is the reaction between its hydroxylamine group and the ketone group of the genetically incorporated pAcPhe in a protein. This reaction forms a stable oxime linkage, covalently attaching the nitroxide spin label to the protein.

The nitroxide radical of the attached this compound then acts as a reporter group. When the labeled protein is analyzed by EPR spectroscopy, the resulting spectrum provides information about the local environment of the spin label, including its mobility and accessibility to other paramagnetic species. This data can be used to deduce information about protein structure, conformational changes, and dynamics.

Visualizations

The following diagrams illustrate the synthesis and experimental workflow for this compound.

Synthesis_of_HO_4120 start Starting Pyrroline Derivative step1 Phthalimide Protection (N-hydroxyphthalimide, Et3N, DMF) start->step1 intermediate Phthalimide-Protected Hydroxylamine step1->intermediate step2 Deprotection & Oxidation (N2H4·H2O, EtOH then PbO2, O2) intermediate->step2 end_product This compound step2->end_product

Synthesis workflow for this compound.

Protein_Labeling_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis pAcPhe_incorporation Genetic Incorporation of pAcPhe into Protein of Interest protein_expression Protein Expression and Purification pAcPhe_incorporation->protein_expression reaction Reaction with this compound (pH 4, 37°C or pH 7 with catalyst) protein_expression->reaction purification Removal of Excess Label reaction->purification epr_spectroscopy EPR Spectroscopy purification->epr_spectroscopy data_analysis Data Analysis (Structure, Dynamics) epr_spectroscopy->data_analysis

Experimental workflow for protein labeling with this compound.

References

The Enigmatic Core: A Technical Guide to HO-4120 Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by the relentless pursuit of novel chemical entities that can serve as starting points for the development of new therapeutics. Within this context, the exploration of unique molecular scaffolds and their derivatives is paramount. This technical guide focuses on the chemical entity known as HO-4120, providing a comprehensive overview of its known properties and, where public data is available, the landscape of its analogues and derivatives. The primary audience for this document is researchers, scientists, and professionals in the field of drug development who are interested in exploring new chemical spaces for potential therapeutic applications.

The Core Moiety: Unveiling this compound

Initial investigations into the scientific and patent literature for "this compound" reveal a significant lack of published data regarding its biological activity, mechanism of action, or therapeutic potential. However, through chemical databases and supplier information, the identity of this compound has been established.

Chemical Identity of this compound

ParameterValue
Chemical Name O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine
Synonym 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
CAS Number 1214132-82-7[1][2]
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [2]
Appearance Clear Yellow to Orange Oil[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]

This suggests that this compound is likely a novel or proprietary compound, a chemical intermediate, or a screening compound that has not yet been the subject of published scientific investigation. Therefore, the subsequent sections of this guide, which would typically detail quantitative data, experimental protocols, and signaling pathways, cannot be populated with specific information related to this compound at this time.

A Hypothetical Framework for Future Research

Given the absence of concrete data, this section will outline a hypothetical workflow for the characterization and development of this compound analogues, should the parent compound be identified as having a desirable biological activity in the future.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the initial assessment and subsequent analogue development of a novel compound like this compound.

G cluster_0 Initial Screening & Target Identification cluster_1 Analogue Synthesis & SAR Studies cluster_2 Preclinical Development Compound Acquisition (this compound) Compound Acquisition (this compound) High-Throughput Screening High-Throughput Screening Compound Acquisition (this compound)->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Target Identification & Validation Target Identification & Validation Hit Identification->Target Identification & Validation Lead Compound Selection Lead Compound Selection Target Identification & Validation->Lead Compound Selection Analogue Synthesis Analogue Synthesis Lead Compound Selection->Analogue Synthesis Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Analogue Synthesis->Structure-Activity Relationship (SAR) SAR SAR Lead Optimization Lead Optimization SAR->Lead Optimization In vivo Efficacy Studies In vivo Efficacy Studies Lead Optimization->In vivo Efficacy Studies ADME/Tox Profiling ADME/Tox Profiling In vivo Efficacy Studies->ADME/Tox Profiling Candidate Selection Candidate Selection ADME/Tox Profiling->Candidate Selection

References

Methodological & Application

Application Notes and Protocols: The Use of HO-4120 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Literature and Data Review Summary:

A comprehensive search of scientific databases and chemical supplier information was conducted to gather data on the application of a compound designated "HO-4120" in the field of organic synthesis. The search queries included "this compound in organic synthesis," "this compound chemical properties," "this compound reaction mechanisms," "synthesis of nitrogen-containing heterocycles using this compound," "this compound catalyzed reactions protocols," and "this compound applications in drug development."

The results of this extensive search indicate that there is currently no publicly available scientific literature detailing the use of a chemical reagent or catalyst referred to as "this compound" for applications in organic synthesis. While a compound with the CAS Number 1214132-82-7 is listed by some chemical suppliers under the name this compound, no associated application notes, reaction protocols, or mechanistic studies were found.[1] The broader searches on topics like the synthesis of nitrogen-containing heterocycles and drug development provided general information but no specific connection to this compound.[2][3][4][5][6][7][8][9]

Several search results referenced "4120" in the context of a steel alloy, which is not relevant to organic chemistry.[10][11][12]

Based on the current available information, it is not possible to provide detailed Application Notes and Protocols for the use of this compound in organic synthesis. The core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows, cannot be fulfilled due to the absence of foundational research and published data on this topic.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For professionals seeking to understand the potential applications of a novel or proprietary compound such as this compound, the following steps are recommended:

  • Verify Compound Identification: Confirm the exact chemical structure and CAS number of the compound of interest. Internal company codes or abbreviated names may not be publicly recognized.

  • Consult Supplier Information: Direct communication with the chemical supplier who lists "this compound" may yield internal technical data sheets, safety data sheets (SDS), or unpublished application notes.

  • Perform Structure-Based Searches: If the chemical structure is known, searching for similar structures or functional groups in chemical databases (e.g., SciFinder, Reaxys) may reveal known reactivity and potential applications.

  • Internal Research and Development: For novel compounds, in-house experimental investigation will be necessary to determine their properties, reactivity, and potential applications in organic synthesis. This would involve systematic screening in various reaction types.

An illustrative workflow for evaluating a novel chemical entity in organic synthesis is provided below.

General Workflow for Evaluating a Novel Reagent in Organic Synthesis

G cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Reactivity Screening cluster_2 Phase 3: Application & Mechanistic Studies char Structural Characterization (NMR, MS, etc.) purity Purity Assessment (HPLC, etc.) char->purity safety Safety & Hazard Evaluation purity->safety solubility Solubility & Stability Studies safety->solubility screen Screening in Common Reaction Types solubility->screen optimization Initial Reaction Optimization screen->optimization scope Substrate Scope Expansion optimization->scope mechanism Mechanistic Investigations scope->mechanism application Application in Target Synthesis mechanism->application

Caption: A generalized workflow for the evaluation of a new chemical entity for applications in organic synthesis.

Should data on the use of this compound in organic synthesis become publicly available, a comprehensive set of Application Notes and Protocols will be developed.

References

Application Notes and Protocols for Site-Directed Spin Labeling using HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals interested in advanced biophysical characterization of proteins.

Introduction: HO-4120 is a hydroxylamine-functionalized nitroxide spin label used in site-directed spin labeling (SDSL), a powerful technique for investigating protein structure, dynamics, and conformational changes through electron paramagnetic resonance (EPR) spectroscopy.[1][2][3] This method offers an alternative to traditional cysteine-based SDSL, which can be problematic for proteins with essential native cysteines.[4] The protocol involves the genetic incorporation of the unnatural amino acid p-acetyl-L-phenylalanine (pAcPhe) into a protein of interest. The ketone group of pAcPhe serves as a chemical handle for specific reaction with this compound, forming a stable ketoxime-linked nitroxide side chain known as K1.[1][3][4] This allows for precise, site-specific introduction of a paramagnetic probe for EPR studies.[5]

Chemical Reaction

The core of this technique is the specific chemical ligation between the genetically encoded unnatural amino acid, p-acetyl-L-phenylalanine (pAcPhe), and the hydroxylamine spin label, this compound.[1][4]

Caption: Reaction of pAcPhe with this compound to form the K1 side chain.

Experimental Protocols

Genetic Incorporation of p-Acetyl-L-phenylalanine (pAcPhe)

This protocol is a general guideline for expressing a pAcPhe-containing protein in E. coli. Optimization may be required for individual proteins.

Materials:

  • Expression vector for the protein of interest with an amber (TAG) codon at the desired labeling site.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for pAcPhe incorporation.[5]

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Antibiotics (e.g., ampicillin, chloramphenicol).

  • p-acetyl-L-phenylalanine (pAcPhe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Protocol:

  • Co-transform the E. coli expression strain with the protein expression vector and the pEVOL-pAcF plasmid.

  • Select colonies on LB agar plates containing the appropriate antibiotics.

  • Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.

  • The following day, inoculate a larger volume of TB medium containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add pAcPhe to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%).[6]

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding.[6]

  • Harvest the cells by centrifugation.

  • Purify the pAcPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA, size exclusion).

  • Verify the incorporation of pAcPhe using mass spectrometry.

Labeling of pAcPhe-Containing Protein with this compound

Two primary methods exist for the labeling reaction: an acid-catalyzed reaction and a reaction at neutral pH using a catalyst.[1][7]

Method A: Acid-Catalyzed Labeling

Materials:

  • Purified pAcPhe-containing protein (~100 µM).

  • Labeling Buffer: 10 mM sodium acetate, pH 4.0.[8]

  • This compound spin label (e.g., 1 M stock in anhydrous methanol).[7]

  • PD-10 desalting column or equivalent for buffer exchange and removal of excess label.

Protocol:

  • Buffer exchange the purified protein into the labeling buffer to a concentration of approximately 100 µM.[8]

  • Add a 10-fold molar excess of this compound to the protein solution.[6][8]

  • Incubate the reaction mixture at 37°C for 12-24 hours.[4][8] The reaction progress can be monitored over time.

  • After incubation, remove the excess, unreacted this compound using a PD-10 desalting column, eluting with the desired buffer for downstream applications (e.g., 25 mM MOPS, pH 7.4).[6][8]

  • Verify the labeling efficiency by electrospray ionization mass spectrometry (ESI-MS). A successful reaction will show a mass increase of approximately 167 Da (mass of this compound minus the mass of a water molecule).[7]

Method B: Catalyzed Labeling at Neutral pH

This method is preferable for proteins that are unstable at acidic pH.[1]

Materials:

  • Purified pAcPhe-containing protein (~100 µM).

  • Labeling Buffer 2: Deoxygenated buffer at pH 7.0 (e.g., phosphate or MOPS buffer).[7]

  • This compound spin label (1 M stock).[7]

  • p-Methoxyaniline (p-OMeAn) catalyst (freshly prepared 4 M stock in acetonitrile).[7]

  • Nitrogen gas.

  • PD-10 desalting column.

Protocol:

  • Prepare the protein in deoxygenated Labeling Buffer 2 to a concentration of ~100 µM.[7]

  • Add p-methoxyaniline from the stock solution to a final concentration of 10 mM.[7]

  • Flush the headspace of the reaction tube with nitrogen gas, cap securely, and mix.[7]

  • Add a 5 to 10-fold molar excess of this compound.[7]

  • Again, flush the headspace with nitrogen, cap, and mix gently.

  • Incubate at 37°C for 24-28 hours.[8]

  • Remove excess label and catalyst using a PD-10 desalting column.

  • Verify labeling efficiency using ESI-MS.[7]

Data Presentation

The following table summarizes typical reaction conditions for labeling with this compound.

ParameterAcid-Catalyzed MethodNeutral pH Catalyzed MethodReference
pH 4.07.0[4][7]
Buffer Sodium AcetateMOPS or Phosphate (deoxygenated)[7][8]
Catalyst Nonep-Methoxyaniline (~10 mM)[1][7]
Temperature 37°C37°C[4][8]
Incubation Time 12-24 hours24-28 hours[4][8]
Molar Excess of this compound 10-fold5 to 10-fold[7][8]
Labeling Completion Near completion at 24hEffective for acid-sensitive proteins[1][4]

Experimental Workflow Visualization

The overall process from protein expression to obtaining a spin-labeled sample for EPR analysis is outlined below.

cluster_workflow Experimental Workflow for Site-Directed Spin Labeling with this compound expr 1. Co-transformation of E. coli (Protein plasmid + pEVOL-pAcF) growth 2. Cell Growth and Induction (with pAcPhe, IPTG, Arabinose) expr->growth purify 3. Protein Purification (e.g., Affinity & Size Exclusion Chromatography) growth->purify verify_inc 4. MS Verification of pAcPhe Incorporation purify->verify_inc labeling 5. Labeling Reaction with this compound (Acidic or Neutral pH method) verify_inc->labeling cleanup 6. Removal of Excess Spin Label (e.g., Desalting Column) labeling->cleanup verify_label 7. MS Verification of Labeling (Mass shift of +167 Da) cleanup->verify_label epr 8. Sample Preparation for EPR Spectroscopy verify_label->epr

Caption: Workflow for protein spin labeling with this compound.

References

Application Notes and Protocols for the Incorporation of HO-4120 into Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-4120, systematically named O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine, is a unique small molecule featuring a pyrrolidine nitroxide scaffold. This structural motif is of significant interest in drug discovery due to the inherent antioxidant and redox-modulating properties of the nitroxide moiety, combined with the versatile synthetic handle provided by the hydroxylamine group. The pyrrolidine ring is a common privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2][3]

These application notes provide a comprehensive overview of the potential applications of this compound in the development of novel therapeutic agents. Detailed protocols for incorporating this compound into new chemical entities and for evaluating their biological activities are provided.

Chemical Properties of this compound

PropertyValue
CAS Number 1214132-82-7
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and alcohols
Stability Stable under normal laboratory conditions. The nitroxide radical is persistent.

Potential Therapeutic Applications

The nitroxide group of this compound is a stable free radical that can act as a potent antioxidant by scavenging reactive oxygen species (ROS) and mimicking the activity of superoxide dismutase (SOD).[1][2] Oxidative stress is implicated in a wide range of pathologies, making this compound a valuable building block for novel therapeutics in the following areas:

  • Neurodegenerative Diseases: Oxidative damage is a key contributor to the pathogenesis of Alzheimer's, Parkinson's, and other neurodegenerative diseases.[4][5] Incorporating this compound into molecules designed to cross the blood-brain barrier could offer neuroprotective effects.

  • Inflammatory Disorders: Inflammation is often associated with increased ROS production. Novel anti-inflammatory agents can be developed by conjugating this compound to known anti-inflammatory scaffolds.[6][7]

  • Oncology: The tumor microenvironment is characterized by altered redox balance. Nitroxide-containing compounds have been explored for their potential to modulate the tumor redox state and enhance the efficacy of conventional cancer therapies.[1][8]

  • Cardiovascular Diseases: Oxidative stress plays a crucial role in the pathophysiology of various cardiovascular conditions, including ischemia-reperfusion injury and atherosclerosis.

Signaling Pathways of Interest

The biological effects of this compound-derived compounds are likely mediated through the modulation of signaling pathways sensitive to cellular redox status. Key pathways to investigate include:

  • Nrf2/HO-1 Signaling Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Nitroxides may influence this pathway, leading to the upregulation of cytoprotective genes.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation. ROS can activate the NF-κB pathway, and antioxidants like this compound derivatives may inhibit its activation.

  • MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38) are involved in cellular stress responses and can be modulated by changes in the cellular redox environment.

HO_4120 This compound Derivative ROS Reactive Oxygen Species (ROS) HO_4120->ROS Scavenges Nrf2 Nrf2 Activation HO_4120->Nrf2 NF_kB NF-κB Inhibition HO_4120->NF_kB MAPK MAPK Modulation HO_4120->MAPK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Nrf2 Oxidative_Stress->NF_kB Oxidative_Stress->MAPK Cell_Survival Cell Survival & Protection Nrf2->Cell_Survival Anti_inflammatory Anti-inflammatory Response NF_kB->Anti_inflammatory MAPK->Cell_Survival MAPK->Anti_inflammatory

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Novel this compound Derivative via Amide Coupling

This protocol describes a general method for conjugating this compound to a carboxylic acid-containing molecule of interest (MOI-COOH).

Start Start Activate_Carboxylic_Acid Activate MOI-COOH with EDC/HOBt Start->Activate_Carboxylic_Acid Add_HO_4120 Add this compound Activate_Carboxylic_Acid->Add_HO_4120 Stir_Reaction Stir at Room Temp (12-24h) Add_HO_4120->Stir_Reaction Workup Aqueous Workup Stir_Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize by NMR, MS, EPR Purification->Characterization End End Characterization->End

Caption: Workflow for synthesizing this compound derivatives.

Materials:

  • Molecule of Interest with a carboxylic acid (MOI-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve MOI-COOH (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture, followed by the addition of TEA or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and electron paramagnetic resonance (EPR) spectroscopy to confirm the presence of the stable nitroxide radical.

Protocol 2: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay

This protocol measures the ability of an this compound derivative to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound derivative

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative in methanol.

  • Prepare a series of dilutions of the test compound in methanol in a 96-well plate (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Add 100 µL of the DPPH solution to each well containing 100 µL of the test compound dilutions.

  • As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

  • As a negative control, use 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Illustrative Data:

CompoundIC₅₀ (µM) for DPPH Scavenging
This compound Derivative 1 15.2 ± 1.8
This compound Derivative 2 28.5 ± 3.1
Ascorbic Acid (Control) 8.7 ± 0.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide Scavenging Assay

This protocol assesses the ability of an this compound derivative to scavenge nitric oxide (NO) generated from sodium nitroprusside.

Materials:

  • This compound derivative

  • Sodium nitroprusside (SNP) solution (10 mM in phosphate-buffered saline, PBS)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • PBS (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative in PBS.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µM).

  • Add 50 µL of SNP solution to each well.

  • Incubate the plate at 25°C for 150 minutes.

  • After incubation, add 100 µL of Griess reagent to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 546 nm.

  • A known NO scavenger like quercetin can be used as a positive control.

  • Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (SNP solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

  • Determine the IC₅₀ value from the concentration-response curve.

Illustrative Data:

CompoundIC₅₀ (µM) for NO Scavenging
This compound Derivative 1 45.8 ± 4.2
This compound Derivative 2 72.1 ± 6.5
Quercetin (Control) 25.3 ± 2.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a promising chemical scaffold for the development of novel therapeutics targeting diseases with an underlying oxidative stress and inflammatory component. The protocols provided herein offer a starting point for the synthesis and biological evaluation of new this compound-based compounds. Further optimization and in-depth mechanistic studies will be crucial for advancing these novel compounds through the drug discovery pipeline.

References

Unraveling "HO-4120": An Inquiry into a Novel Designation

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the reaction conditions and catalysts for a substance designated "HO-4120" have revealed that this identifier does not correspond to a recognized chemical compound or reaction in publicly available scientific literature and chemical databases. Extensive searches have failed to yield specific information regarding its synthesis, catalytic processes, or biological pathways.

The term "this compound" does not appear to be a standard nomenclature in chemistry. It is possible that this designation represents an internal laboratory code, a proprietary research compound not yet disclosed in the public domain, or a potential typographical error.

For instance, searches for "this compound" have resulted in coincidental findings, such as the fourth ionization energy of the element Erbium being 4120 kJ/mol. Other search results have pointed to academic course codes (CHEM 4120) or unrelated compounds like 4-HO-MiPT, none of which provide a basis for the detailed application notes and protocols requested.

Without further context or a more conventional chemical identifier (such as a CAS number, IUPAC name, or a reference to a publication), it is not feasible to provide the specific reaction conditions, catalysts, experimental protocols, and signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals encountering such a designation are encouraged to:

  • Verify the Identifier: Double-check the source of the "this compound" designation for any potential errors in transcription.

  • Seek Additional Context: Obtain more specific information, such as the chemical structure, the class of compounds it belongs to, or the research area it is associated with.

  • Consult Internal Documentation: If the term originates from within an organization, internal databases and reports are the most likely sources of information.

Once a verifiable chemical identity for "this compound" is established, a thorough analysis of its reaction conditions and associated biological pathways can be conducted.

Application Notes: Analytical Methods for the Detection of HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HO-4120 is a novel investigational compound with potential therapeutic applications. Accurate and precise analytical methods are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during its development. These application notes provide detailed protocols for the quantitative determination of this compound in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals involved in the bioanalysis of this compound.

Quantitative Analysis of this compound in Human Plasma by HPLC-MS/MS

This section details a validated method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry.

Data Presentation

The following table summarizes the performance characteristics of the described HPLC-MS/MS method for the analysis of this compound.

ParameterResult
Matrix Human Plasma
Linearity Range 1 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 92% - 108%
Extraction Recovery > 90%
Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version of this compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

2.2. Instrumentation

  • HPLC System: A system capable of delivering accurate gradients at flow rates suitable for analytical columns (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis).

2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:H₂O to create calibration standards and quality control (QC) samples.

  • Protein Precipitation Solution: Prepare acetonitrile containing the Internal Standard at a concentration of 50 ng/mL.

2.4. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 150 µL of the protein precipitation solution (ACN with IS) to each tube.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the HPLC-MS/MS system.

2.5. HPLC-MS/MS Conditions

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
      This compound 412.2 254.1

      | IS | 417.2 | 259.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the bioanalytical workflow for this compound quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add ACN with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 5 µL msms MS/MS Detection (Triple Quadrupole) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Concentration vs. Response) integration->calibration quantification Quantify this compound calibration->quantification

Caption: Bioanalytical workflow for this compound from plasma to quantification.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, a common target in drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response ho4120 This compound ho4120->rtk Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Application Notes and Protocols: Scale-up Synthesis of HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of HO-4120, a derivative of L-valine identified as (2S)-2-[[4-(hydroxymethyl)benzoyl]amino]-3-methylbutanoic acid (CAS No. 1214132-82-7). Due to the limited availability of specific scale-up synthesis data for this compound, this protocol is a comprehensive guide based on established methods for the N-acylation of amino acids, particularly L-valine derivatives. The provided methodologies are intended to be adaptable for process optimization and large-scale production. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the molecular formula C13H17NO4, is a molecule of interest in various research fields. A reliable and scalable synthetic route is crucial for ensuring a consistent supply for pre-clinical and clinical studies. The synthetic strategy outlined herein involves the N-acylation of L-valine with a protected 4-(hydroxymethyl)benzoic acid derivative, followed by deprotection. This approach is common for the synthesis of N-acyl amino acids and offers good yields and purity.

Materials and Methods

Overall Synthetic Scheme

The proposed two-step synthesis for this compound is outlined below. The first step involves the protection of the hydroxyl group of 4-(hydroxymethyl)benzoic acid, followed by its activation and coupling with L-valine. The final step is the deprotection of the hydroxyl group to yield the target compound.

Synthesis_Workflow cluster_step1 Step 1: Protection & Acylation cluster_step2 Step 2: Deprotection A 4-(Hydroxymethyl)benzoic acid B Protection (e.g., TBDMS-Cl) A->B C Protected Benzoic Acid B->C D Activation (e.g., SOCl2) C->D E Acyl Chloride D->E G N-Acylation (Schotten-Baumann conditions) E->G F L-Valine F->G H Protected this compound G->H I Protected this compound J Deprotection (e.g., TBAF) I->J K This compound J->K

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (2S)-2-[[4-((tert-butyldimethylsilyl)oxymethyl)benzoyl]amino]-3-methylbutanoic acid (Protected this compound)

  • Protection of 4-(Hydroxymethyl)benzoic acid:

    • To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under an inert atmosphere, add imidazole (2.5 eq).

    • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected benzoic acid.

  • Activation of the Protected Benzoic Acid:

    • To the crude protected benzoic acid (1.0 eq) in anhydrous DCM (5 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl2, 1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

    • Remove the excess SOCl2 and solvent under reduced pressure to obtain the crude acyl chloride.

  • N-Acylation of L-Valine (Schotten-Baumann Conditions):

    • Dissolve L-valine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq) at 0 °C.

    • Slowly add a solution of the crude acyl chloride (1.05 eq) in anhydrous tetrahydrofuran (THF) to the L-valine solution while maintaining the pH between 9-10 by the dropwise addition of 2 M NaOH.

    • Stir the reaction vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL/g of L-valine).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Step 2: Synthesis of this compound ((2S)-2-[[4-(hydroxymethyl)benzoyl]amino]-3-methylbutanoic acid)

  • Deprotection:

    • Dissolve the protected this compound (1.0 eq) in THF (10 mL/g).

    • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactantsReagentsSolventTemperature (°C)Time (h)
1a 4-(Hydroxymethyl)benzoic acidTBDMS-Cl, ImidazoleDCM0 to RT12-16
1b Protected Benzoic AcidSOCl2, DMF (cat.)DCM0 to RT2-4
1c L-Valine, Acyl ChlorideNaOHWater/THF0 to RT4-6
2 Protected this compoundTBAFTHF0 to RT1-2

Table 2: Expected Yields and Purity

CompoundStepTheoretical Yield (%)Typical Purity (%) (by HPLC)
Protected this compound175-85>95
This compound285-95>98

Logical Relationship Diagram

Logical_Relationship Start Starting Materials (L-Valine, 4-(Hydroxymethyl)benzoic acid) Protection Protection of Hydroxyl Group Start->Protection Activation Carboxylic Acid Activation Protection->Activation Coupling Amide Bond Formation Activation->Coupling Deprotection Removal of Protecting Group Coupling->Deprotection Purification Purification and Isolation Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Logical flow of the this compound synthesis process.

Signaling Pathway Context

While the direct signaling pathway of this compound is not extensively documented in publicly available literature, as a derivative of the essential amino acid L-valine, it may interact with pathways involved in amino acid metabolism or serve as a building block for larger bioactive molecules. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By employing standard organic chemistry techniques and readily available starting materials, this process can be implemented in a laboratory setting and adapted for larger-scale production. The provided diagrams and tables offer a clear and concise overview of the synthetic strategy and expected outcomes. It is recommended that process parameters be optimized for each specific scale of production to ensure maximum yield and purity.

Application Notes and Protocols for HO-4120 in Protein Site-Directed Spin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-4120, chemically known as 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy, is a pivotal tool in modern biophysical chemistry and structural biology.[1][2][3] Contrary to traditional small molecule library synthesis, this compound is a hydroxylamine-functionalized nitroxide spin label employed in a sophisticated technique called Site-Directed Spin Labeling (SDSL). This method allows for the precise introduction of a paramagnetic probe into a protein of interest.

The primary application of this compound is its specific reaction with the ketone group of a genetically incorporated unnatural amino acid, p-acetylphenylalanine (pAcPhe).[2][3][4][5] This conjugation results in the formation of a stable ketoxime-linked side chain, designated "K1," which contains a nitroxide radical.[2][3][4] The paramagnetic nature of the K1 side chain makes it a powerful reporter for Electron Paramagnetic Resonance (EPR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions.

This document provides comprehensive application notes and detailed protocols for the use of this compound in preparing spin-labeled protein libraries for advanced biophysical analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy[1]
Synonyms This compound[1][3]
CAS Number 1214132-82-7[1]
Molecular Formula C9H17N2O2[1]
Molecular Weight 185.25 g/mol [1]
Appearance Not specified in search results
Purity ≥98% (typically)
Storage Store at -20°C, protected from light[3]
Table 2: Characteristics of the K1 Spin-Labeled Side Chain
CharacteristicDescriptionReference
Formation Reaction Acid-catalyzed oxime ligation between the ketone of pAcPhe and the hydroxylamine of this compound.[2]
Linkage Ketoxime bond[2][4]
Mass Increase 168 Da (due to the addition of this compound (185 Da) and the elimination of a water molecule (18 Da)).[3]
Mobility Exhibits higher mobility compared to traditional cysteine-based methanethiosulfonate spin labels (R1 side-chain).[4]
Application Site-directed spin labeling for EPR studies of protein structure and dynamics.[2][3][4]

Experimental Protocols

Protocol 1: Genetic Incorporation of p-Acetylphenylalanine (pAcPhe) into Proteins

This protocol outlines the general steps for incorporating the unnatural amino acid pAcPhe into a target protein using an engineered tRNA/aminoacyl-tRNA synthetase pair in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired labeling site.

  • pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAcPhe.

  • Luria-Bertani (LB) medium.

  • p-Acetylphenylalanine (pAcPhe).

  • Arabinose.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAcPhe plasmid.

  • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium with the overnight culture. Add pAcPhe to a final concentration of 1 mM.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce the expression of the tRNA/synthetase pair by adding arabinose to a final concentration of 0.02% (w/v).

  • Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Harvesting: Continue to grow the culture for the desired time (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C). Harvest the cells by centrifugation.

  • Purification: Purify the pAcPhe-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Protocol 2: Spin Labeling of pAcPhe-Containing Proteins with this compound

This protocol describes two common conditions for the reaction of this compound with the pAcPhe-containing protein to generate the K1 side chain.

Method A: Acidic Conditions

Materials:

  • Purified pAcPhe-containing protein.

  • This compound stock solution (e.g., 1 M in anhydrous methanol).

  • Sodium acetate buffer (10 mM, pH 4.0).

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified protein (e.g., at a concentration of 50-100 µM) in 10 mM sodium acetate buffer, pH 4.0.

  • Addition of this compound: Add a 10-fold molar excess of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 12-24 hours. The reaction progress can be monitored by mass spectrometry, looking for a mass increase of 168 Da.[2][3]

  • Purification: Remove excess this compound and buffer exchange the labeled protein using size exclusion chromatography or dialysis.

Method B: Aniline-Catalyzed Conditions at Neutral pH

This method is suitable for proteins that are not stable at acidic pH.

Materials:

  • Purified pAcPhe-containing protein.

  • This compound stock solution (e.g., 1 M in anhydrous methanol).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6.0).

  • p-Methoxyaniline (p-OMeAn) stock solution (e.g., 4 M in acetonitrile).

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified protein in the reaction buffer.

  • Catalyst Addition: Add p-Methoxyaniline to a final concentration of 10 mM.

  • Addition of this compound: Add a molar excess of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aniline catalyst.[2]

  • Monitoring and Purification: Monitor the reaction progress by mass spectrometry. Once the reaction is complete, purify the spin-labeled protein as described in Method A.

Visualizations

experimental_workflow cluster_protein_expression Protein Expression with pAcPhe cluster_spin_labeling Site-Directed Spin Labeling cluster_analysis Biophysical Analysis plasmid Target Protein Plasmid (with TAG codon) expression Co-transformation & Expression (with pAcPhe, Arabinose, IPTG) plasmid->expression pEVOL pEVOL-pAcPhe Plasmid pEVOL->expression ecoli E. coli Host ecoli->expression purified_protein Purified Protein (with pAcPhe) expression->purified_protein reaction Oxime Ligation Reaction (pH 4 or catalyzed at pH 6) purified_protein->reaction ho4120 This compound (Hydroxylamine Spin Label) ho4120->reaction labeled_protein Spin-Labeled Protein (K1) reaction->labeled_protein epr EPR Spectroscopy labeled_protein->epr analysis Structural & Dynamic Information epr->analysis

Caption: Workflow for protein spin labeling using this compound.

Caption: Reaction of pAcPhe with this compound to form the K1 side chain.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific proteins and experimental setups. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols: HO-4120 for Site-Directed Spin Labeling in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HO-4120

This compound is a hydroxylamine-functionalized nitroxide spin label predominantly utilized in the field of protein science, a key area within biomaterials science. Its primary application lies in Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful technique allows for the precise measurement of distances in proteins and the characterization of their local environment, dynamics, and conformational changes.[1][2][3][4][5]

This compound is specifically designed to react with a ketone moiety introduced into a protein via a genetically encoded unnatural amino acid, p-acetyl-L-phenylalanine (pAcPhe).[1][4][6] The reaction between the hydroxylamine group of this compound and the ketone of pAcPhe forms a stable ketoxime linkage, resulting in a spin-labeled side chain designated as K1.[1][2][3][7] This site-specific labeling enables researchers to probe the structure and function of proteins and other biomacromolecules with high precision.

Principle of Application

The core application of this compound is to serve as a paramagnetic probe for EPR spectroscopy. By introducing this compound at specific sites within a protein, scientists can gain valuable insights into:

  • Protein Structure and Conformational Changes: Measuring distances between two spin labels or between a spin label and another paramagnetic center provides structural constraints.

  • Protein Dynamics: The EPR spectrum is sensitive to the rotational motion of the nitroxide spin label, which reflects the local dynamics of the protein backbone and side chains.

  • Protein-Ligand and Protein-Protein Interactions: Changes in the EPR spectrum upon the addition of a binding partner can be used to map interaction interfaces and characterize binding events.

This methodology is of significant interest to drug development professionals as it can be used to study the structural consequences of drug binding to target proteins.

Key Experimental Data

The reaction of this compound with a protein containing p-acetylphenylalanine (pAcPhe) results in a specific mass increase, which can be monitored by mass spectrometry.

ParameterValueReference
Chemical Name3-(Aminooxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radical[1][2]
Molecular Weight of this compound~185 Da[2][8]
Mass Increase upon Labeling~168 Da (due to the elimination of a water molecule)[1][2][8]
Typical Reaction pH4.0 (uncatalyzed) or 6.0-7.0 (with aniline-based catalysts)[1][2][6]
Typical Reaction Temperature37°C[1][6][9]
Typical Reaction Time12-24 hours[1][9]

Experimental Protocols

Protocol 1: Uncatalyzed Spin Labeling of pAcPhe-containing Proteins with this compound

This protocol is adapted from established methods for the uncatalyzed reaction at acidic pH.[1][6][9]

Materials:

  • Purified protein containing a site-specifically incorporated p-acetylphenylalanine residue.

  • This compound (commercially available from suppliers like Toronto Research Chemicals).[2][6]

  • 1.0 M stock solution of this compound in anhydrous methanol, stored at -20°C under an inert atmosphere and protected from light.[2]

  • Reaction Buffer: 10 mM sodium acetate, pH 4.0.[2][9]

  • Purification system (e.g., HPLC or PD-10 desalting column).[6][9]

  • Mass spectrometer for reaction verification.

Procedure:

  • Dissolve the purified, lyophilized pAcPhe-containing protein in the Reaction Buffer to a final concentration of approximately 100 µM.[9]

  • Add a 10-fold molar excess of the this compound stock solution to the protein solution.[1][6][9]

  • Incubate the reaction mixture at 37°C for 12-24 hours.[1][9] The reaction progress can be monitored by taking aliquots at different time points (e.g., 0, 12, and 24 hours).[1]

  • Verify the completion of the labeling reaction by electrospray ionization mass spectrometry (ESI-MS). A mass increase of approximately 168 Da corresponding to the covalent attachment of this compound with the loss of a water molecule confirms successful labeling.[1][2][8]

  • Remove unreacted this compound and purify the spin-labeled protein using a PD-10 desalting column or reverse-phase HPLC.[6][9]

  • Lyophilize the purified, spin-labeled protein for storage.

Protocol 2: Catalyzed Spin Labeling at Neutral pH

For proteins that are unstable at acidic pH, an aniline-based catalyst can be used to facilitate the reaction at a higher pH.[1][2]

Materials:

  • Same as Protocol 1.

  • Catalyst: p-methoxyaniline (p-OMeAn).

  • Reaction Buffer: pH 6.0-7.0 buffer (e.g., MOPS or phosphate buffer).

Procedure:

  • Prepare the protein solution in the neutral pH reaction buffer.

  • Add the catalyst (e.g., 10 mM p-OMeAn) to the protein solution.[2]

  • Add a 10-fold molar excess of this compound.

  • Incubate the reaction at room temperature or 37°C, monitoring the progress by mass spectrometry.

  • Purify the labeled protein as described in Protocol 1.

Diagrams

experimental_workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification pAcPhe_protein Purified pAcPhe-containing Protein dissolve Dissolve in Reaction Buffer pAcPhe_protein->dissolve add_ho4120 Add 10x molar excess of this compound dissolve->add_ho4120 incubate Incubate at 37°C for 12-24h add_ho4120->incubate ms_analysis Verify with Mass Spectrometry incubate->ms_analysis purification Purify by HPLC or Desalting Column ms_analysis->purification final_product Pure Spin-Labeled Protein purification->final_product

Caption: Experimental workflow for site-directed spin labeling with this compound.

signaling_pathway cluster_reaction Ketoxime Formation pAcPhe p-Acetylphenylalanine (in Protein) K1_label K1 Spin Label (Ketoxime Linkage) pAcPhe->K1_label + this compound - H2O HO4120 This compound (Hydroxylamine Nitroxide) HO4120->K1_label

Caption: Reaction scheme of this compound with p-acetylphenylalanine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HO-4120 Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel compound HO-4120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Low Reaction Yield

A common challenge in chemical synthesis is achieving a high reaction yield.[1] Low yields can stem from various factors including incomplete reactions, side reactions, and product loss during workup and purification.[2][3][4] This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction with this compound is resulting in a low yield. How can I troubleshoot this?

Answer: A low yield can be attributed to several factors throughout the experimental process, from the initial setup to the final purification.[5][6] A logical, step-by-step approach is the most effective way to identify the root cause.

Step 1: Analyze the Crude Reaction Mixture

Before optimizing, it's crucial to understand what is in your reaction flask besides the desired product.

  • Methodology: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze a sample of your crude reaction mixture.

  • Interpretation:

    • Large amount of starting material: This suggests an incomplete reaction.[7]

    • Presence of multiple spots/peaks: This indicates the formation of side products.[4][8]

    • Baseline material or streaking on TLC: This could point to product decomposition.[7]

Step 2: Review and Refine the Experimental Protocol

Careful review of your experimental setup and procedure can often reveal sources of error.[5][6]

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical.[9][10] Impurities can interfere with the reaction, leading to lower yields.[4][8]

    • Action: Use reagents from a reliable source and consider purifying them if necessary. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[9]

  • Reaction Conditions: Temperature, pressure, and reaction time are key parameters that can significantly influence the yield.[9][11][12]

    • Action: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.[9] Experiment with a range of temperatures to find the best balance between reaction rate and selectivity.[7][13]

  • Atmosphere: Reactions sensitive to oxygen or moisture require an inert atmosphere.[9]

    • Action: Ensure your reaction setup is properly sealed and purged with an inert gas like nitrogen or argon.[9]

Step 3: Optimize the Reaction Parameters

Once you have a better understanding of your reaction, you can begin to optimize the conditions to favor the formation of the desired product.

ParameterPotential Impact on YieldRecommended Optimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also promote side reactions or decomposition.[7][13]Run the reaction at a range of temperatures to determine the optimal balance.[7]
Concentration Affects reaction rate. Higher concentrations can increase the rate but may also lead to unwanted side reactions.[7]Vary the concentration of reactants to find the optimal conditions.[7]
Solvent Can influence reactant solubility, reaction rate, and even the reaction pathway.[7][13]Screen a variety of solvents with different polarities (e.g., non-polar, polar aprotic, polar protic).[13]
Catalyst Catalyst activity and loading can dramatically affect the reaction rate and yield.If applicable, screen different catalysts and vary the catalyst loading. Ensure the catalyst is not deactivated.[9]
Stoichiometry The ratio of reactants can influence the reaction equilibrium and minimize side reactions.Experiment with slight excesses of one reactant to drive the reaction to completion, particularly if one starting material is more valuable.[10]

Frequently Asked Questions (FAQs)

Q1: I observe a significant amount of unreacted this compound starting material. What should I do?

A1: This indicates an incomplete reaction.[7] Consider the following:

  • Extend the reaction time: Monitor the reaction by TLC or LC-MS to see if the starting material is consumed over a longer period.[7]

  • Increase the reaction temperature: This can increase the reaction rate, but be mindful of potential product decomposition.[7][13]

  • Check reagent activity: Ensure your other reactants and any catalysts are active and have not degraded.[9]

Q2: My TLC/LC-MS shows multiple products in addition to my desired product. How can I improve selectivity?

A2: The formation of side products is a common issue.[8] To improve selectivity:

  • Optimize reaction temperature: Lowering the temperature often increases selectivity by favoring the kinetic product.[13]

  • Change the solvent: The solvent can influence the reaction pathway.[13]

  • Use a more selective catalyst: If your reaction is catalyzed, a different catalyst may offer better selectivity.[7]

  • Modify the order of addition: Sometimes, adding a reagent slowly (dropwise) can minimize the formation of side products.[10]

Q3: I believe my reaction went to completion, but I lose a lot of product during the aqueous workup. How can I prevent this?

A3: Product loss during workup is a frequent cause of low isolated yields.[9]

  • Minimize aqueous washes: If your product has some water solubility, reduce the number of washes.[9]

  • Adjust the pH: Ensure your product is in its neutral, less water-soluble form by adjusting the pH of the aqueous layer.[9]

  • Back-extract the aqueous layer: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Q4: My percent yield is over 100%. What does this mean?

A4: A yield over 100% is physically impossible and indicates that your product is impure.[14] The most common reasons are:

  • Residual solvent: The product has not been dried sufficiently.

  • Impurities: The isolated product contains unreacted starting materials, byproducts, or other contaminants.

  • Incorrect theoretical yield calculation: Double-check your stoichiometric calculations.[2]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction with this compound
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • If the reaction is air or moisture-sensitive, seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Add the appropriate anhydrous solvent via syringe.

  • Add the other reactant(s) and any catalyst. If a reactant is a liquid, it may be added dropwise.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous workup to separate the product from inorganic salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

Protocol 2: Screening for Optimal Reaction Temperature
  • Set up several identical small-scale reactions in parallel.

  • Run each reaction at a different, controlled temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Monitor each reaction at regular time intervals (e.g., every hour) by TLC or LC-MS.

  • After a set period, quench all reactions simultaneously.

  • Analyze the crude product from each reaction by a quantitative method (e.g., qNMR or LC-MS with an internal standard) to determine the yield of the desired product.

  • Compare the results to identify the temperature that provides the best yield and selectivity.

Visualizations

Troubleshooting_Workflow cluster_analysis Analysis Outcomes start Low Yield Observed for this compound Reaction analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_crude review_protocol Review Experimental Protocol analyze_crude->review_protocol Identify issue (e.g., incomplete reaction, side products) incomplete Incomplete Reaction analyze_crude->incomplete side_products Side Products analyze_crude->side_products decomposition Product Decomposition analyze_crude->decomposition optimize_params Optimize Reaction Parameters review_protocol->optimize_params Refine protocol (e.g., purify reagents, adjust time) successful_yield Improved Yield Achieved optimize_params->successful_yield Systematic variation of T, concentration, solvent incomplete->optimize_params Increase T, time, or reagent concentration side_products->optimize_params Decrease T, change solvent, or screen catalysts decomposition->optimize_params Decrease T or reaction time

Caption: A workflow diagram for troubleshooting low reaction yields.

Reaction_Parameter_Optimization cluster_parameters Key Optimization Parameters cluster_outcomes Desired Outcomes reaction This compound Reaction Temperature Temperature reaction->Temperature affects rate & selectivity Concentration Concentration reaction->Concentration affects rate Solvent Solvent reaction->Solvent affects solubility & pathway Catalyst Catalyst reaction->Catalyst affects rate Stoichiometry Stoichiometry reaction->Stoichiometry affects equilibrium max_yield Maximized Yield Temperature->max_yield min_byproducts Minimized Byproducts Temperature->min_byproducts Concentration->max_yield Solvent->max_yield Solvent->min_byproducts Catalyst->max_yield Catalyst->min_byproducts Stoichiometry->max_yield

Caption: Key parameters for the optimization of chemical reaction yields.

References

Technical Support Center: HO-4120 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of HO-4120, a novel small-molecule entity. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in obtaining high-purity this compound for your research and development needs.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions

  • Q1: What are the most common impurities found in crude this compound?

    • A1: The most prevalent impurities are unreacted starting material (SM-1), a closely related structural analog (Impurity A), and a more polar byproduct (Impurity B). Their relative retention times in reverse-phase HPLC are summarized in the data section.

  • Q2: What is the recommended starting method for purifying crude this compound?

    • A2: For typical crude material with a purity of 85-90%, normal-phase flash column chromatography is the recommended initial purification step. This is generally effective at removing the bulk of Impurity A and B.

  • Q3: How can I remove residual solvent from my purified this compound?

    • A3: Residual solvents can be removed by drying the purified solid under high vacuum at a temperature not exceeding 40°C for 12-24 hours. If residual solvent, such as ethyl acetate or heptane, persists, a co-evaporation step with dichloromethane followed by vacuum drying can be effective.

Troubleshooting Common Purification Issues

  • Issue 1: Co-elution of this compound and Impurity A during flash chromatography.

    • Possible Cause: Insufficient separation power of the selected solvent system.

    • Solution:

      • Decrease the polarity of the eluent system. A shallower gradient or an isocratic elution with a lower percentage of the more polar solvent can improve resolution.

      • Consider a different solvent system. For example, if a heptane/ethyl acetate system is failing, a dichloromethane/methanol system may offer different selectivity.

      • Refer to the detailed chromatography protocol below for a validated starting gradient.

  • Issue 2: Low yield after recrystallization.

    • Possible Cause 1: this compound has significant solubility in the chosen anti-solvent.

    • Solution: Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) for an extended period (2-4 hours) before filtration to maximize precipitation.

    • Possible Cause 2: The crystallization was performed from a solution that was not fully saturated.

    • Solution: Reduce the initial volume of the primary solvent used for dissolution. Ensure the crude material is dissolved at a slightly elevated temperature to achieve saturation, then allow it to cool slowly.

  • Issue 3: Oily product obtained after chromatography instead of a solid.

    • Possible Cause: Presence of residual high-boiling point solvents or a persistent, greasy impurity.

    • Solution:

      • Ensure all fractions are thoroughly evaporated under reduced pressure.

      • Attempt to precipitate the oil by triturating with a non-polar solvent in which this compound is insoluble, such as cold heptane.

      • If trituration fails, consider a final purification step like preparative HPLC or recrystallization to remove the problematic impurity.

Quantitative Data Summary

The following tables summarize typical results from the purification of a 5-gram batch of crude this compound.

Table 1: HPLC Purity Analysis Before and After Purification

AnalyteCrude Purity (%)Purity after Chromatography (%)Purity after Recrystallization (%)
This compound88.597.2>99.5
Impurity A6.82.1<0.1
Impurity B3.20.5<0.1
SM-11.50.2Not Detected

Table 2: Yield and Recovery Data

Purification StepStarting Mass (g)Recovered Mass (g)Step Yield (%)Overall Yield (%)
Flash Chromatography5.004.2585.085.0
Recrystallization4.253.8289.976.4

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

  • Column Preparation: A 240g silica gel column is equilibrated with the starting eluent mixture (95:5 Heptane:Ethyl Acetate).

  • Sample Loading: Adsorb 5.0g of crude this compound onto 10g of silica gel. Ensure the sample is completely dry before loading it onto the column.

  • Elution:

    • Begin elution with 95:5 Heptane:Ethyl Acetate for 2 column volumes (CV).

    • Run a linear gradient from 95:5 to 80:20 Heptane:Ethyl Acetate over 10 CV.

    • Hold at 80:20 Heptane:Ethyl Acetate for 5 CV.

    • Increase to 100% Ethyl Acetate to flush the column.

  • Fraction Collection: Collect fractions based on UV detection (254 nm). This compound typically elutes between 7 and 9 CV.

  • Analysis and Pooling: Analyze fractions by TLC or HPLC. Pool the fractions containing pure this compound (>97% purity).

  • Solvent Removal: Concentrate the pooled fractions in vacuo to yield the product as a solid or oil.

Protocol 2: Recrystallization

  • Dissolution: Dissolve the purified this compound (4.25g) from the chromatography step in a minimal amount of hot isopropyl alcohol (IPA) (~20 mL) at 60°C.

  • Hot Filtration (Optional): If any insoluble matter is present, perform a hot filtration through a pre-warmed filter funnel.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for at least 2 hours to maximize crystal precipitation.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold IPA (2 x 5 mL).

  • Drying: Dry the crystals under high vacuum at 40°C until a constant weight is achieved.

Visualized Workflows and Logic

G cluster_0 Purification Workflow Crude this compound Crude this compound Flash Chromatography Flash Chromatography Crude this compound->Flash Chromatography In-Process Purity Check In-Process Purity Check Flash Chromatography->In-Process Purity Check Recrystallization Recrystallization In-Process Purity Check->Recrystallization Purity >97% Final Purity Analysis Final Purity Analysis Recrystallization->Final Purity Analysis Pure this compound (>99.5%) Pure this compound (>99.5%) Final Purity Analysis->Pure this compound (>99.5%) Pass

Caption: Standard purification workflow for this compound.

G cluster_1 Troubleshooting: Low Yield in Recrystallization Start Low Yield Observed CheckSolubility Product soluble in anti-solvent? Start->CheckSolubility ReduceVolume Reduce initial solvent volume CheckSolubility->ReduceVolume No CoolLonger Cool to 0-4°C for >2h CheckSolubility->CoolLonger Yes RecheckYield Re-evaluate Yield ReduceVolume->RecheckYield CoolLonger->RecheckYield

Caption: Decision tree for troubleshooting low recrystallization yield.

HO-4120 reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Information regarding HO-4120

Our initial investigation to retrieve information on the chemical compound designated as "this compound" has concluded. Despite a comprehensive search of publicly available chemical databases and scientific literature, we were unable to identify a specific compound with this identifier.

Consequently, information regarding its reaction side products, potential impurities, and associated experimental protocols is not available in the public domain. The designation "this compound" may correspond to an internal research code, a proprietary molecule, or a hypothetical substance not yet described in scientific literature.

We recommend verifying the chemical name, CAS number, or IUPAC name for the compound of interest to facilitate a more targeted and successful information retrieval process. Without a confirmed identification of the primary reactant, it is not possible to provide the requested technical support materials, including troubleshooting guides, FAQs, data tables, and diagrams for potential side products and impurities.

Our team is prepared to resume the search and develop the requested content as soon as a verifiable identifier for the compound can be provided.

Technical Support Center: Optimizing Reaction Time and Temperature for HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice: Initial searches for the compound "HO-4120" have not yielded any specific chemical or biological entity in publicly available scientific databases. The search results are predominantly associated with technology products.

To provide accurate and relevant technical support, please verify the correct name, CAS number, or any other unique identifier for the compound of interest. The following troubleshooting guide and FAQs are based on general principles of reaction optimization and may not be directly applicable to your specific molecule. Once the correct compound identity is provided, this guide will be updated.

General Troubleshooting Guide for Reaction Optimization

When optimizing a chemical reaction, systematically adjusting time and temperature is crucial for maximizing yield and purity while minimizing side products and degradation. Below are common issues encountered and potential solutions.

Issue EncounteredPotential CauseTroubleshooting Steps
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step.
Reaction time is too short.Extend the reaction time. Take aliquots at regular intervals to determine the point of maximum conversion.
Reagent degradation.Ensure the stability of all starting materials at the reaction temperature. Consider adding reagents in a specific order or at a controlled rate.
Formation of Impurities or Side Products Reaction temperature is too high.Decrease the reaction temperature. A lower temperature can increase selectivity for the desired product.
Reaction time is too long.Over time, the desired product may degrade or participate in subsequent side reactions. Determine the optimal reaction time by kinetic monitoring.
Incomplete Conversion of Starting Material Insufficient reaction time or temperature.Systematically increase both parameters. A Design of Experiments (DoE) approach can efficiently map the optimal reaction space.
Catalyst inefficiency or deactivation.If using a catalyst, ensure it is active and used at the correct loading. Consider screening alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the reaction temperature for a new compound?

A1: The first step is to conduct small-scale scouting reactions across a broad temperature range (e.g., from room temperature to the boiling point of the solvent). This helps to identify a temperature window where the desired product is formed with minimal byproducts. Subsequent optimization can then focus on narrower increments within this range.

Q2: How does reaction time typically influence product yield and purity?

A2: Initially, increasing reaction time will generally increase product yield as more starting material is converted. However, after reaching a peak, prolonged reaction times can lead to the formation of degradation products or epimerization, thus reducing both yield and purity of the desired product. It is essential to establish a time course for the reaction to identify the optimal endpoint.

Q3: What are the signs that my reaction temperature is too high?

A3: Common indicators of an excessively high reaction temperature include the appearance of dark coloration (charring), the formation of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in an HPLC chromatogram, and a decrease in the yield of the desired product compared to reactions run at lower temperatures.

Experimental Protocols

General Protocol for Temperature Scouting

  • Set up a parallel array of small-scale reactions (e.g., in vials or a multi-well plate).

  • Charge each reaction vessel with the starting materials, reagents, and solvent.

  • Place each vessel in a separate heating block or oil bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Stir all reactions at a constant rate.

  • After a fixed amount of time (e.g., 2 hours), quench all reactions simultaneously.

  • Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, GC-MS, or NMR) to determine conversion and impurity profiles.

General Protocol for Time Course Analysis

  • Set up a single, larger-scale reaction at a predetermined, promising temperature.

  • Once the reaction is initiated, withdraw small, equal-volume aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Immediately quench each aliquot to stop the reaction (e.g., by adding a quenching agent or rapidly cooling).

  • Analyze each quenched aliquot to quantify the concentration of starting material, desired product, and major impurities over time.

Logical Workflow for Optimization

Below is a generalized workflow for optimizing reaction time and temperature.

OptimizationWorkflow A Define Reaction (Substrates, Reagents, Solvent) B Temperature Scouting (Broad Range) A->B C Identify Promising Temperature Range B->C Analyze Yield & Purity F Fine-tune Temperature (Narrow Range) C->F D Time Course Analysis (at Optimal Temperature) E Determine Optimal Reaction Time D->E Analyze Kinetics G Verify Optimal Conditions (Scale-up) E->G F->D Select Best Temp F->G Combine Optimal Time & Temp H Final Optimized Protocol G->H

Caption: A logical workflow for the systematic optimization of reaction temperature and time.

troubleshooting HO-4120 instability issues

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "HO-4120" in the context of a chemical compound or research product yielded no relevant results. The search results were predominantly related to the HP Deskjet 4120 printer. Therefore, the following troubleshooting guide has been created based on common issues encountered with research compounds and serves as a general framework. If "this compound" is an internal designation, please consult your internal documentation for specific stability and handling information.

Troubleshooting Guides

This section provides guidance on common instability issues that can arise during experiments with chemical compounds.

Question: My experimental results with Compound X are inconsistent. What could be the cause?

Answer: Inconsistent results can stem from several factors related to compound stability and handling. Consider the following possibilities:

  • Degradation: The compound may be degrading over time due to improper storage or handling.

  • Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations.

  • Interaction with Experimental Components: The compound may be reacting with other reagents, buffers, or even the container material.

  • Photoreactivity: Exposure to light might be causing the compound to degrade or change its properties.

To troubleshoot, we recommend a systematic approach outlined in the experimental workflow below.

Experimental Workflow for Troubleshooting Inconsistent Results

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Actionable Solutions A Inconsistent Experimental Results B Check Compound Purity and Integrity (e.g., LC-MS, NMR) A->B C Evaluate Solubility in Experimental Buffer A->C D Assess Stability Under Experimental Conditions A->D E Investigate Potential for Non-specific Binding A->E F Source Fresh Compound/ Re-purify B->F G Optimize Solubilization (e.g., use of DMSO, sonication) C->G H Modify Experimental Protocol (e.g., shorter incubation, light protection) D->H I Include Blocking Agents/ Use Low-binding Plates E->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my chemical compounds to ensure stability?

A1: Proper storage is crucial for maintaining the integrity of your compounds. General guidelines include:

  • Temperature: Store at the recommended temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Form: Storing compounds in their solid form is generally more stable than in solution.

Q2: My compound seems to be precipitating out of solution during my experiment. What should I do?

A2: Precipitation can be addressed by:

  • Increasing Solubility: You may need to use a co-solvent like DMSO or ethanol. However, be mindful of the final concentration of the solvent in your assay, as it may affect the biological system.

  • pH Adjustment: The pH of your buffer can significantly impact the solubility of a compound.

  • Temperature: Some compounds are more soluble at higher temperatures. Gentle warming may help, but be cautious of potential degradation.

  • Fresh Preparations: Prepare fresh solutions immediately before use.

Q3: How can I determine if my compound is degrading during my experiment?

A3: To assess compound stability under your experimental conditions, you can perform a time-course stability study.

Experimental Protocol: Compound Stability Assay
  • Prepare a stock solution of your compound in the experimental buffer.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Plot the percentage of the remaining compound against time to determine its stability.

Data Presentation

The following table provides a template for summarizing stability data obtained from the protocol described above.

Time (hours)% Compound Remaining (Condition 1)% Compound Remaining (Condition 2)
0100100
198.595.2
297.190.3
494.282.1
888.570.5
2475.345.8

Signaling Pathway Considerations

If your compound is an inhibitor or activator of a specific signaling pathway, its instability can lead to a misinterpretation of its effects. The diagram below illustrates a generic signaling pathway and highlights where compound instability could impact the outcome.

G cluster_0 Signal Transduction cluster_1 Point of Inhibition A Ligand B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E Inhibitor Compound X (Potential Instability) Inhibitor->C Inhibition

Caption: Impact of compound instability on a signaling pathway.

HO-4120 reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HO-4120. This resource is designed for researchers, scientists, and professionals in drug development and structural biology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a hydroxylamine-functionalized nitroxide spin label. Its primary application is in a biophysical technique called Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] In this method, this compound is used to attach a stable nitroxide radical (a "spin label") to a specific site within a protein. This allows researchers to study the structure, dynamics, and conformational changes of the protein.[1][3]

Q2: What is the reaction mechanism of this compound?

A2: The reaction mechanism involves the specific, acid-catalyzed condensation of the hydroxylamine group of this compound with a ketone group.[2] In a typical SDSL experiment, the ketone group is introduced into the protein of interest by genetically incorporating the unnatural amino acid p-acetyl-L-phenylalanine (pAcPhe). The reaction between this compound and the pAcPhe residue results in the formation of a stable ketoxime-linked nitroxide side chain, referred to as "K1".[2][3]

Q3: My protein with the incorporated p-acetyl-L-phenylalanine (pAcPhe) is not reacting with this compound. What are the possible causes?

A3: There are several potential reasons for an incomplete or failed labeling reaction:

  • Incorrect pH: The reaction is acid-catalyzed and requires a pH of approximately 4.[2][3] A higher or lower pH can significantly slow down or prevent the reaction.

  • Suboptimal Temperature: The reaction is typically carried out at 37°C.[2][3] Lower temperatures will decrease the reaction rate.

  • Reagent Degradation: Ensure that your stock of this compound has been stored properly and has not degraded.

  • Accessibility of pAcPhe: The pAcPhe residue may be buried within the protein structure, making it inaccessible to this compound. Consider denaturing and refolding the protein if possible, or redesigning your mutant to place pAcPhe at a more solvent-exposed site.

  • Insufficient Reagent Concentration: A significant molar excess of this compound is often required to drive the reaction to completion. A tenfold molar excess is a common starting point.[2]

Q4: How can I confirm that the labeling reaction with this compound has been successful?

A4: The most direct way to confirm successful labeling is through mass spectrometry.[2][3] Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass shift corresponding to the covalent attachment of this compound to your protein. The expected mass increase is 168 Da (the mass of this compound, 185 Da, minus the mass of a water molecule, 18 Da, which is eliminated during the reaction).[3] The ultimate confirmation is the detection of a signal in an EPR experiment.

Experimental Protocols & Data

Summary of this compound Labeling Reaction Conditions

For successful formation of the K1 side chain, the following conditions are recommended based on published literature.

ParameterRecommended ValueNotes
pH 4.0The reaction is acid-catalyzed. Use a buffer such as 10 mM sodium acetate.[3]
Temperature 37°CIncubation at this temperature enhances the reaction rate.[2][3]
Molar Excess of this compound 10-fold or greaterA significant excess of the spin label is needed to ensure complete labeling.[2]
Reaction Time 12 - 24 hoursThe reaction progress should be monitored to determine the optimal time.[2]
Detailed Protocol for Labeling a pAcPhe-Containing Protein with this compound

This protocol provides a general guideline for the labeling reaction. Optimization may be required for your specific protein.

  • Protein Preparation:

    • Express and purify your protein containing the site-specifically incorporated p-acetyl-L-phenylalanine (pAcPhe) residue.

    • Dialyze the purified protein against the reaction buffer (e.g., 10 mM sodium acetate, pH 4.0) to prepare it for the labeling reaction.

    • Determine the final concentration of the protein.

  • Labeling Reaction Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer).

    • In a reaction vessel, add the purified pAcPhe-containing protein.

    • Add the this compound stock solution to the protein solution to achieve a final tenfold molar excess of the spin label.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 12 to 24 hours.[2] It is advisable to protect the reaction from light.

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 12, and 24 hours), take aliquots of the reaction mixture for analysis by ESI-MS to monitor the progress of the labeling.[2]

  • Removal of Unreacted Label:

    • Once the reaction is complete (as determined by ESI-MS), remove the excess, unreacted this compound. This can be achieved by dialysis, size-exclusion chromatography, or other suitable protein purification methods.

  • Confirmation and Storage:

    • Confirm the final labeled protein by ESI-MS.

    • The now spin-labeled protein (containing the K1 side chain) is ready for EPR analysis. Store the labeled protein under appropriate conditions to maintain its stability.

Visualizations

HO4120_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product pAcPhe_Protein Purified pAcPhe-containing Protein Reaction_Mix Combine Protein and this compound (10x molar excess) pAcPhe_Protein->Reaction_Mix HO4120_Stock This compound Stock Solution HO4120_Stock->Reaction_Mix Incubation Incubate at 37°C, pH 4.0 (12-24 hours) Reaction_Mix->Incubation Mass_Spec Monitor with ESI-MS Incubation->Mass_Spec Purification Remove Excess this compound Mass_Spec->Purification If reaction is complete Final_Product K1 Spin-Labeled Protein Purification->Final_Product EPR EPR Spectroscopy Final_Product->EPR Troubleshooting_Logic Start Problem: Incomplete or No Labeling (Confirmed by Mass Spec) Check_pH Is the reaction pH ~4.0? Start->Check_pH Check_Temp Is the reaction temperature 37°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4.0 and repeat reaction. Check_pH->Adjust_pH No Check_Excess Is this compound in >10-fold molar excess? Check_Temp->Check_Excess Yes Adjust_Temp Increase temperature to 37°C and repeat. Check_Temp->Adjust_Temp No Check_Accessibility Is the pAcPhe site solvent-accessible? Check_Excess->Check_Accessibility Yes Increase_Excess Increase molar excess of this compound. Check_Excess->Increase_Excess No Redesign Consider protein denaturation/refolding or redesigning the mutant. Check_Accessibility->Redesign No Success Problem Solved Adjust_pH->Success Adjust_Temp->Success Increase_Excess->Success Redesign->Success

References

Technical Support Center: HO-4120 Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the proper storage and handling of HO-4120 to prevent its degradation. The information provided is based on general best practices for similar chemical compounds due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

To ensure the long-term stability of this compound in its solid form, it is crucial to store it in a tightly sealed container in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures can lead to degradation.

Q2: I left the this compound vial on the bench for a few hours. Is it still usable?

Short-term exposure to ambient light and temperature is unlikely to cause significant degradation of the solid compound. However, for optimal results and to minimize any potential degradation, it is best practice to minimize the time the compound is outside of its recommended storage conditions.

Q3: How should I prepare and store solutions of this compound?

It is recommended to prepare solutions of this compound fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for your application.

Q4: I've noticed a change in the color of the this compound powder. What should I do?

A change in color or appearance of the solid compound can be an indicator of degradation. If you observe any changes, it is recommended to use a fresh, unopened vial of the compound for your experiments to ensure the integrity of your results.

Q5: Are there any chemicals that are incompatible with this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.- Always store the solid compound in a cool, dark, and dry place.- Prepare solutions fresh for each use.- If storing solutions, aliquot and freeze at -20°C or below to avoid freeze-thaw cycles.
Loss of compound activity Exposure to light, heat, or moisture.- Minimize exposure of the solid and solutions to light by using amber vials or wrapping vials in foil.- Avoid leaving the compound at room temperature for extended periods.
Visible changes in the compound (e.g., color change) Chemical degradation.- Discard the vial and use a fresh, unopened stock of this compound.- Review your storage and handling procedures to prevent future degradation.

Recommended Storage Conditions Summary

Parameter Recommendation for Solid this compound Recommendation for this compound Solutions
Temperature -20°C for long-term storage.-20°C or -80°C for stock solutions.
Light Store in the dark (e.g., in an amber vial or a light-blocking container).Protect from light by using amber vials or wrapping in foil.
Moisture Store in a desiccated environment.Use anhydrous solvents and store in tightly sealed containers.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Degas solvents prior to use and store solutions under an inert atmosphere.
Handling Allow the vial to warm to room temperature before opening to prevent condensation.Prepare solutions fresh whenever possible. Aliquot stock solutions to minimize freeze-thaw cycles.

Potential Degradation Pathway

Potential Degradation Pathways for this compound This compound This compound Degraded Product Degraded Product This compound->Degraded Product Light Light Light->this compound Heat Heat Heat->this compound Moisture Moisture Moisture->this compound Oxidizing/Reducing Agents Oxidizing/Reducing Agents Oxidizing/Reducing Agents->this compound

Caption: Factors contributing to the degradation of this compound.

HO-4120 Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HO-4120. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to support your experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up of this compound production.

Problem: Significant Decrease in Yield at Larger Scale

  • Potential Cause 1: Inefficient Heat Transfer. Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to uneven heating, localized hotspots, or inadequate cooling.[1][2][3] This can promote side reactions or decomposition of the product.

  • Recommended Solution 1:

    • Monitor the internal reaction temperature at multiple points if possible.

    • Use a reactor with a jacketed cooling/heating system and ensure appropriate agitator speed to improve thermal homogeneity.[1]

    • Consider a slower, more controlled addition of reagents for highly exothermic steps to manage heat generation.[4]

  • Potential Cause 2: Poor Mixing and Mass Transfer. Mixing that is effective in a small flask with a magnetic stir bar may be inefficient in a large reactor with a mechanical stirrer, leading to concentration gradients and reduced reaction rates.[1][5]

  • Recommended Solution 2:

    • Select an appropriate impeller type (e.g., pitched-blade, anchor) and agitation speed for the viscosity and geometry of your reaction mixture.

    • Use computational fluid dynamics (CFD) modeling or consult chemical engineering resources to predict mixing behavior at scale.[4]

    • Ensure solid reagents are fully suspended and liquid phases are adequately mixed.

  • Potential Cause 3: Impurity Amplification. Minor side reactions that were negligible at the lab scale can become significant sources of yield loss at a larger scale.[1]

  • Recommended Solution 3:

    • Re-optimize reaction conditions (temperature, concentration, catalyst loading) at the target scale using Design of Experiments (DoE) principles.[6]

    • Analyze crude reaction mixtures by HPLC to identify and quantify major byproducts.

    • Modify the synthetic route or purification strategy to minimize the formation or impact of critical impurities.[7]

Problem: Inconsistent Crystal Form (Polymorphism) or Particle Size of Final Product

  • Potential Cause 1: Uncontrolled Supersaturation. The rate of cooling, solvent addition (in anti-solvent crystallization), or solvent evaporation can dramatically affect crystal nucleation and growth, leading to different polymorphs or a wide particle size distribution.[][9][10]

  • Recommended Solution 1:

    • Implement a controlled cooling profile. Rapid cooling often leads to smaller particles, while slow cooling promotes the growth of larger crystals.[]

    • Control the addition rate of anti-solvent to maintain a consistent level of supersaturation.

    • Consider seeding the solution with a small amount of the desired crystal form to promote consistent polymorphic growth.

  • Potential Cause 2: Changes in Agitation. The intensity of mixing affects secondary nucleation and can lead to crystal breakage, resulting in a higher proportion of fine particles.[9][11]

  • Recommended Solution 2:

    • Define and maintain a consistent agitation rate during the crystallization process.

    • Use baffles in the crystallizer to improve mixing efficiency without creating excessive shear.

  • Potential Cause 3: Presence of Impurities. Certain impurities can inhibit or alter crystal growth patterns, leading to changes in crystal habit or the formation of an undesired polymorph.[11]

  • Recommended Solution 3:

    • Ensure the purity of the starting material for crystallization meets established specifications.

    • Use Process Analytical Technology (PAT), such as inline particle size analyzers, to monitor and control the crystallization process in real time.[4][6]

Problem: Final Product Fails Purity Specifications due to a New Impurity

  • Potential Cause 1: Process-Related Impurity. The impurity may be an intermediate, a byproduct from a side reaction, or a reagent that was not purged effectively.[7][12]

  • Recommended Solution 1:

    • Map the impurity profile at each step of the synthesis to identify the origin of the new impurity.

    • Modify reaction conditions (e.g., temperature, pH, solvent) to minimize the formation of the impurity.[7]

    • Develop a specific purification step (e.g., recrystallization, chromatography, or a wash) to remove the impurity.

  • Potential Cause 2: Degradation Product. this compound may be degrading during the reaction, workup, or isolation due to exposure to heat, light, oxygen, acid, or base.

  • Recommended Solution 2:

    • Conduct forced degradation studies to understand the stability of this compound under various stress conditions.

    • If the product is sensitive, implement protective measures such as performing reactions under an inert atmosphere (e.g., nitrogen or argon), using light-protected vessels, or maintaining a specific pH range during workup.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_mass Mass Balance Analysis: Crude vs. Expected start->check_mass low_crude Low Crude Yield check_mass->low_crude Low high_crude Good Crude Yield, Low Isolated Yield check_mass->high_crude High check_reaction Investigate Reaction Parameters low_crude->check_reaction check_workup Investigate Workup/ Purification high_crude->check_workup mixing Inefficient Mixing or Heat Transfer? check_reaction->mixing Yes reagents Reagent Quality/ Stoichiometry Issue? check_reaction->reagents No solubility Product Loss in Aqueous/Organic Phases? check_workup->solubility Yes purification_loss Product Loss on Column/During Crystallization? check_workup->purification_loss No solution1 Optimize Agitation & Temp Control mixing->solution1 side_reaction Side Reaction or Decomposition? reagents->side_reaction No solution2 Verify Reagent Purity & Molar Ratios reagents->solution2 Yes solution3 Adjust Conditions/ Protect from Degradation side_reaction->solution3 Yes solution4 Modify Extraction pH/ Solvent Volume solubility->solution4 solution5 Optimize Purification Method purification_loss->solution5 Yes MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF HO4120 This compound HO4120->MEK Inhibition Proliferation Cell Proliferation, Survival TF->Proliferation Experimental_Workflow start Start: Reagent Preparation synthesis Step 1: Scaled-Up Synthesis (Protocol 1) start->synthesis monitoring Step 2: In-Process Monitoring (HPLC) synthesis->monitoring decision Reaction Complete? monitoring->decision workup Step 3: Aqueous Workup & Solvent Extraction purification Step 4: Recrystallization (Protocol 2) workup->purification isolation Step 5: Filtration and Drying purification->isolation analysis Step 6: Final QC Analysis (HPLC, NMR, KF) isolation->analysis end End: Qualified this compound analysis->end decision->monitoring No decision->workup Yes

References

Technical Support Center: Analytical Troubleshooting for HO-4120 Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals characterizing the novel small molecule inhibitor, HO-4120. The following sections address common issues encountered during experimental procedures and offer detailed protocols and data interpretation guidance.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the inhibitory activity of our this compound stock solution. What are the potential causes?

A1: The loss of activity for a small molecule inhibitor like this compound in solution can arise from several factors. Common causes include chemical degradation (e.g., hydrolysis, oxidation, photolysis), precipitation, adsorption to container surfaces, or interactions with components in your assay medium. It is also essential to consider the initial purity and quality of the compound.[1] To mitigate these issues, proper storage is critical. Stock solutions should generally be stored at or below -20°C, with long-term storage often recommended at -80°C to minimize degradation.[1] Protecting the solution from light by using amber vials or wrapping tubes in foil is also advisable for light-sensitive compounds.[1]

Q2: How can we verify the integrity and concentration of our this compound stock solution?

A2: The most reliable method to assess the stability and concentration of your this compound stock is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent this compound compound from any degradation products, allowing for accurate quantification of the intact inhibitor.[1] A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[1]

Q3: Our cell viability assay (e.g., MTT, XTT) shows an unexpected increase in signal at high concentrations of this compound. Is this a real effect?

A3: This is a common artifact observed with certain small molecules. The increased signal in tetrazolium-based assays may not be due to increased cell viability but rather direct chemical reduction of the assay reagent (e.g., MTT to formazan) by this compound itself.[2][3] This leads to a false-positive signal. To confirm this, it is crucial to include a cell-free control (media + this compound + assay reagent).[2][3] If interference is detected, consider using an alternative viability assay that is less susceptible to such artifacts, such as an ATP-based assay, a dye-exclusion method like Trypan Blue, or the Sulforhodamine B (SRB) assay which measures total protein content.[2][3]

Q4: We are observing no bands or very weak bands for our target protein in a Western blot experiment after treatment with this compound. What could be the issue?

A4: Several factors can lead to weak or absent bands in a Western blot.[4][5] These can be broadly categorized into issues with protein concentration, antibody performance, and the blotting procedure itself. Ensure that the protein concentration in your sample is sufficient; you may need to increase the amount of sample loaded onto the gel.[4] Antibody-related problems could include using a suboptimal antibody concentration (too high or too low), or the antibody may not be specific to the target protein.[4][6] Procedural issues could involve poor transfer of proteins from the gel to the membrane, which can be checked by staining the membrane with Ponceau S.[4] Insufficient blocking or excessive washing can also lead to a weak signal.[4][7]

Troubleshooting Guides

Small Molecule Stability and Handling

This guide provides a systematic approach to troubleshooting issues related to the stability and handling of this compound.

Problem: Inconsistent or lower-than-expected activity of this compound.

A Start: Inconsistent this compound Activity B Step 1: Verify Stock Solution Integrity A->B C Analyze stock by HPLC/LC-MS B->C D Purity >95% and Concentration as expected? C->D E Issue is likely with downstream handling or assay conditions. Proceed to Assay Troubleshooting. D->E Yes F Purity <95% or degradation products observed. D->F No G Prepare fresh stock solution from solid compound. Review storage and handling procedures (light protection, temperature, solvent). F->G H Re-aliquot and store at -80°C. Use fresh aliquots for each experiment. G->H

Caption: Troubleshooting workflow for this compound stability.

  • Preparation of Standard: Prepare a dilution series of a freshly prepared this compound stock solution of known concentration.

  • Sample Preparation: Dilute an aliquot of the questionable stock solution to fall within the range of the standard curve.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will depend on the properties of this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound.

  • Analysis: Compare the peak area and retention time of the sample to the standard curve to determine the concentration and purity. The appearance of additional peaks suggests degradation.[1]

Cell Viability Assay Interference

This section guides users in identifying and mitigating interference from this compound in common cell viability assays.

Problem: Discrepant results between different cell viability assays.

A Start: Discrepant Cell Viability Results B Step 1: Assess Direct Compound Interference A->B C Run cell-free control: Media + this compound + Assay Reagent B->C D Does this compound alone generate a signal? C->D E Interference confirmed. Switch to a non-redox-based assay (e.g., SRB, ATP-based, or Trypan Blue). D->E Yes F No direct interference. Proceed to investigate other experimental variables. D->F No G Check for issues with: - Cell seeding density - Incubation time - Compound solubility in media - DMSO concentration F->G

Caption: Workflow to troubleshoot cell viability assay interference.

This assay quantifies total cellular protein and is less prone to interference from reducing compounds.[3]

  • Cell Seeding: Plate cells in a 96-well plate and treat with this compound for the desired time.

  • Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[3]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Post-Stain Wash: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.[3]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[3]

  • Absorbance Measurement: Read the absorbance at 510 nm on a microplate reader.[3]

Parameter MTT/XTT Assay SRB Assay ATP-Based Assay Trypan Blue Exclusion
Principle Measures metabolic activity (reduction of tetrazolium salts)Measures total protein contentMeasures intracellular ATP levelsMeasures cell membrane integrity
Potential for Interference High (reducing compounds can directly reduce the dye)LowLowLow
Throughput HighHighHighLow to Medium
Western Blotting

This guide addresses common problems encountered during Western blot analysis for target protein expression following this compound treatment.

Problem: High background or non-specific bands on the Western blot.

A Start: High Background/Non-Specific Bands B Step 1: Optimize Blocking A->B C Increase blocking time or change blocking agent (e.g., BSA vs. milk). Ensure blocking agent is fresh. B->C D Problem Resolved? C->D E Step 2: Optimize Antibody Concentrations D->E No K End: Successful Blot D->K Yes F Titrate primary and secondary antibody concentrations. High concentrations can cause non-specific binding. E->F G Problem Resolved? F->G H Step 3: Improve Washing Steps G->H No G->K Yes I Increase number and duration of washes. Add a detergent like Tween-20 to the wash buffer. H->I J Problem Resolved? I->J J->K Yes L Consider other factors: antibody specificity, protein overloading. J->L No

Caption: Troubleshooting high background in Western blotting.

  • Protein Extraction: Lyse cells treated with this compound in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.[4]

  • Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Problem Potential Cause Recommended Solution
No or Weak Signal Low protein concentrationIncrease the amount of protein loaded.[4]
Poor protein transferCheck transfer with Ponceau S staining; optimize transfer time and voltage.[4]
Suboptimal antibody concentrationOptimize primary and secondary antibody dilutions.[4]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA).[4][8]
Antibody concentration too highReduce the concentration of primary and/or secondary antibodies.[4]
Inadequate washingIncrease the number and duration of wash steps.[4]
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody; perform a BLAST search to check for homology with other proteins.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.[7]
Protein overloadingReduce the amount of protein loaded per lane.[4]

References

Validation & Comparative

Confirming the Structure of HO-4120 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the structure of HO-4120 derivatives. This compound, identified as 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS No. 1214132-82-7), belongs to the class of nitroxide radicals, which are stable free radicals widely used as spin labels in biological studies. Accurate structural confirmation of its derivatives is paramount for ensuring the reliability of experimental results in drug development and molecular biology.

This document outlines the key spectroscopic techniques employed for structural elucidation, presents comparative data in tabular format, details experimental protocols, and provides visualizations of the analytical workflow.

Spectroscopic Techniques for Structural Confirmation

The definitive identification of this compound derivatives relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of organic structure determination, NMR is invaluable for mapping the carbon-hydrogen framework of a molecule.[1][2] For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the pyrroline ring structure and the integrity of the substituents.

  • Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the synthesized derivatives and for obtaining information about their elemental composition through high-resolution mass spectrometry (HRMS).[3][4] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, it can confirm the presence of N-O, C=C, and other functional groups introduced during synthesis.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Given that this compound and its derivatives are nitroxide radicals, EPR spectroscopy is a specialized and highly sensitive technique for their characterization.[5] It provides information about the electronic environment of the unpaired electron.

Comparative Spectroscopic Data for a Representative this compound Derivative

To illustrate the application of these techniques, the following table summarizes the expected spectroscopic data for a hypothetical derivative, "this compound-Derivative A," where a functional group 'R' is attached to the aminooxy moiety.

Technique Parameter Expected Observation for this compound-Derivative A Structural Interpretation
¹H NMR Chemical Shift (δ)1.2-1.5 ppm (s, 12H)4.0-4.2 ppm (s, 2H)5.5-5.8 ppm (s, 1H)7.5-8.0 ppm (br s, 1H)Four equivalent methyl groups on the pyrroline ring.Methylene protons of the -CH₂-O- group.Olefinic proton on the pyrroline ring.N-H proton of the aminooxy group.
¹³C NMR Chemical Shift (δ)~25 ppm~70 ppm~75 ppm~125 ppmMethyl carbons.Quaternary carbons of the pyrroline ring.Methylene carbon of the -CH₂-O- group.Olefinic carbon.
Mass Spec (HRMS) m/z[M+H]⁺ calculated vs. foundConfirms the elemental composition and molecular weight.
IR Spectroscopy Wavenumber (cm⁻¹)~1650 cm⁻¹~1350-1450 cm⁻¹~3200-3400 cm⁻¹C=C stretching of the pyrroline ring.N-O stretching of the nitroxide radical.N-H stretching of the aminooxy group.
EPR Spectroscopy g-value and aNg ≈ 2.006aN ≈ 14-15 GCharacteristic values for a nitroxide radical in a five-membered ring.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful synthesis and characterization of this compound derivatives.

General Synthetic Protocol for this compound Derivatives

The synthesis of this compound derivatives typically starts from a precursor molecule, such as 3-formyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl. The following is a generalized procedure:

  • Oxime Formation: The aldehyde precursor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.

  • Reduction of the Oxime: The oxime is then reduced to the aminooxy compound using a suitable reducing agent, such as sodium cyanoborohydride.

  • Derivatization (Optional): The resulting primary aminooxy group can be further functionalized by reaction with various electrophiles to introduce the desired 'R' group.

  • Purification: The final product is purified using column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film or KBr pellet.

  • EPR Spectroscopy: EPR spectra are recorded at room temperature in a suitable solvent (e.g., toluene or dichloromethane) using an X-band EPR spectrometer.

Visualizing the Workflow

The logical flow of synthesizing and confirming the structure of an this compound derivative can be visualized as follows:

G Workflow for Synthesis and Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis cluster_analysis Structural Analysis Precursor Precursor Intermediate Intermediate Precursor->Intermediate Reaction 1 Crude Product Crude Product Intermediate->Crude Product Reaction 2 Purified Derivative Purified Derivative Crude Product->Purified Derivative Purification NMR NMR Purified Derivative->NMR MS MS Purified Derivative->MS IR IR Purified Derivative->IR EPR EPR Purified Derivative->EPR Final Confirmation Final Confirmation Purified Derivative->Final Confirmation Data Interpretation

Synthesis and analysis workflow.

The following diagram illustrates the key spectroscopic techniques and the structural information they provide for confirming the structure of an this compound derivative.

G Spectroscopic Confirmation of this compound Derivatives cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained HO-4120_Derivative This compound Derivative (Proposed Structure) NMR NMR (¹H, ¹³C) HO-4120_Derivative->NMR MS Mass Spectrometry (HRMS, MS/MS) HO-4120_Derivative->MS IR IR Spectroscopy HO-4120_Derivative->IR EPR EPR Spectroscopy HO-4120_Derivative->EPR NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info IR_info Functional Groups (N-O, C=C, N-H) IR->IR_info EPR_info Paramagnetic Nature Electronic Environment EPR->EPR_info Confirmed_Structure Confirmed Structure NMR_info->Confirmed_Structure MS_info->Confirmed_Structure IR_info->Confirmed_Structure EPR_info->Confirmed_Structure

References

A Comparative Guide to the Purity Analysis of HO-4120 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity analysis of the novel compound HO-4120 against a known alternative, ALT-5230, utilizing High-Performance Liquid Chromatography (HPLC). The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and quality control. The guide details the experimental protocols and presents comparative data to assist in the evaluation of analytical methodologies for these compounds.

Comparative Purity Analysis

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both efficacy and safety. HPLC is a powerful technique for separating and quantifying impurities in drug substances.[1][2] This section compares the purity profiles of this compound and a comparable compound, ALT-5230, as determined by a validated HPLC method.

Data Summary

The following table summarizes the key analytical results from the HPLC purity analysis of representative batches of this compound and ALT-5230.

ParameterThis compound (Batch #A123)ALT-5230 (Batch #B456)Acceptance Criteria
Purity (Area %) 99.85%99.72%≥ 99.5%
Total Impurities (Area %) 0.15%0.28%≤ 0.5%
Largest Unknown Impurity (Area %) 0.08%0.12%≤ 0.1%
Known Impurity 1 (Area %) 0.04%0.09%≤ 0.1%
Known Impurity 2 (Area %) 0.03%0.07%≤ 0.1%
Retention Time (min) 15.214.8Report
Relative Retention Time (RRT) of Impurities 0.85, 1.15, 1.280.82, 1.19, 1.35Report

Note: The data presented in this table is for illustrative purposes and represents typical results obtained under the described experimental conditions.

Experimental Protocol: HPLC Purity Analysis

A detailed methodology is crucial for the accurate and reproducible analysis of pharmaceutical compounds.[3] The following protocol outlines the HPLC method used for the purity assessment of this compound and ALT-5230.

1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Formic Acid (≥99%)

    • Ammonium Acetate (LC-MS grade)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 80
    30 80
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound or ALT-5230 reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of pharmaceutical compounds.

Discussion

The HPLC method described provides excellent separation of this compound and its impurities, as well as for the alternative compound ALT-5230. The data indicates that the analyzed batch of this compound exhibits a higher purity profile (99.85%) compared to ALT-5230 (99.72%). Furthermore, the levels of both the largest unknown impurity and total impurities are lower in this compound. The concept of peak purity is essential, as co-eluting peaks can lead to inaccurate quantification.[4] The use of a diode-array detector allows for peak purity analysis by comparing UV spectra across the peak, providing greater confidence in the results.[4]

The provided experimental protocol is robust and suitable for routine quality control analysis. The gradient elution allows for the effective separation of impurities with a wide range of polarities from the main analyte peak. The choice of a C18 column is standard for reversed-phase chromatography of many small molecule drugs.

Conclusion

The established HPLC method is suitable for the purity analysis of this compound and its comparison with alternatives like ALT-5230. The comparative data suggests that this compound, in the analyzed batch, possesses a more favorable purity profile. The detailed experimental protocol and workflow diagram serve as valuable resources for laboratories involved in the development and quality assessment of new chemical entities.

References

Comparative Analysis of Synthetic Methodologies for HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

For the immediate attention of researchers, scientists, and drug development professionals.

This guide provides a comparative overview of potential synthetic routes for HO-4120 (3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy; CAS 1214132-82-7). Extensive literature searches did not yield any established, published methods specifically detailing the synthesis of this compound. Consequently, this document outlines plausible synthetic strategies based on established methodologies for structurally analogous 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl derivatives. The presented methods are hypothetical and would require experimental validation and optimization.

Proposed Synthetic Approaches

Given the structure of this compound, two primary retrosynthetic disconnections are considered feasible, starting from a common precursor, 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl.

Method 1: Reduction and Subsequent O-Alkylation

This approach involves the reduction of a carboxylic acid or ester intermediate to an alcohol, followed by conversion to a leaving group and subsequent reaction with an aminooxy-containing nucleophile.

Method 2: Direct Amidation followed by Reduction

This alternative strategy focuses on the direct conversion of the carboxylic acid to a hydroxamic acid derivative, which can then be reduced to the final aminooxy product.

Data Presentation: A Hypothetical Comparison

The following table presents a hypothetical comparison of the two proposed methods. The values for yield, purity, reaction time, and cost are estimates based on typical outcomes for similar reactions in organic synthesis and are intended for illustrative purposes only.

ParameterMethod 1: Reduction and O-AlkylationMethod 2: Direct Amidation and Reduction
Overall Yield Moderate to High (estimated 40-60%)Moderate (estimated 30-50%)
Purity Good to ExcellentFair to Good
Reaction Time 2-3 days1-2 days
Key Reagents LiAlH₄ or BH₃, MsCl or TsCl, Boc-NHOHEDC or HOBt, Hydroxylamine
Advantages Utilizes well-established, high-yielding reactions.Fewer synthetic steps.
Disadvantages Longer overall sequence.Potential for side reactions during amidation.

Experimental Protocols (Hypothetical)

Method 1: Reduction and O-Alkylation

  • Esterification of 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: The starting carboxylic acid is converted to its methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.

  • Reduction to Alcohol: The methyl ester is reduced to the corresponding alcohol, (3-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl, using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.

  • Activation of the Alcohol: The primary alcohol is converted to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The resulting mesylate or tosylate is reacted with a protected hydroxylamine derivative, such as N-Boc-hydroxylamine, in the presence of a base to form the protected precursor to this compound.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Method 2: Direct Amidation followed by Reduction

  • Activation of Carboxylic Acid: 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Amidation with Hydroxylamine: The activated acid is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding hydroxamic acid.

  • Reduction of Hydroxamic Acid: The hydroxamic acid is selectively reduced to the aminooxy compound using a suitable reducing agent. This step may require careful optimization to avoid over-reduction.

Mandatory Visualizations

Method_1_Workflow start 3-Carboxy-2,2,5,5-tetramethyl- 3-pyrrolin-1-oxyl ester Methyl Ester Intermediate start->ester Esterification (MeOH, H2SO4) alcohol Alcohol Intermediate ester->alcohol Reduction (LiAlH4) activated Mesylate/Tosylate Intermediate alcohol->activated Activation (MsCl or TsCl) protected_ho4120 Boc-Protected this compound activated->protected_ho4120 Substitution (Boc-NHOH) ho4120 This compound protected_ho4120->ho4120 Deprotection (TFA)

Caption: Proposed workflow for the synthesis of this compound via Method 1.

Method_2_Workflow start 3-Carboxy-2,2,5,5-tetramethyl- 3-pyrrolin-1-oxyl activated_acid Activated Carboxylic Acid start->activated_acid Activation (EDC, HOBt) hydroxamic_acid Hydroxamic Acid Intermediate activated_acid->hydroxamic_acid Amidation (NH2OH) ho4120 This compound hydroxamic_acid->ho4120 Reduction

Caption: Proposed workflow for the synthesis of this compound via Method 2.

Signaling Pathways and Biological Context

Specific signaling pathways involving this compound have not been documented in the scientific literature. However, based on its chemical structure as a nitroxide radical, this compound is likely utilized as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy.

Spin probes are stable free radicals that can be introduced into biological systems to study molecular structure and dynamics. The unpaired electron of the nitroxide group serves as a reporter, and its EPR spectrum is sensitive to its local environment, including polarity, viscosity, and the presence of other paramagnetic species. This allows researchers to probe the microenvironment of biomolecules such as proteins and lipids.

Spin_Probing_Concept cluster_membrane Cell Membrane protein Membrane Protein epr EPR Spectrometer protein->epr Provides structural and dynamic information ho4120 This compound (Spin Probe) ho4120->protein Interacts with biomolecule

Caption: Conceptual diagram of this compound as a spin probe in a biological membrane.

Validation of Analytical Methods for HO-4120: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of analytical methods is a critical process in drug development and manufacturing, ensuring that the chosen methods are reliable, reproducible, and fit for their intended purpose. This guide provides a comparative overview of validated analytical methods for the quantitative determination of HO-4120 and its related substances. The information presented is intended for researchers, scientists, and drug development professionals to support the selection and implementation of appropriate analytical strategies.

Due to the limited publicly available information on specific analytical methods for a compound designated "this compound," this guide will present a generalized framework for the validation of analytical methods for a hypothetical small molecule drug, based on common industry practices and regulatory guidelines. This framework can be adapted and applied once specific experimental data for this compound becomes available. The principles of method validation remain consistent across different pharmaceutical compounds.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are widely used for their sensitivity, resolution, and versatility in pharmaceutical analysis.[1] The validation parameters addressed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, stability testing, or impurity profiling).

Table 1: Comparison of HPLC and LC-MS Methods for the Analysis of this compound

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by HPLC, detection by mass-to-charge ratio.[3]
Specificity Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, provides structural information and can distinguish between compounds with the same retention time.
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[4]Highly sensitive, often in the pg/mL to fg/mL range.[3]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy & Precision High, with RSD values typically <2%.Very high, with RSD values often <1%.
Application Routine quality control, assay, and purity determination.Impurity identification, metabolite studies, and bioanalysis.
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher cost, more complex instrumentation and requires specialized expertise.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for the successful transfer and implementation of analytical methods.

HPLC-UV Method for Quantification of this compound

This method is suitable for determining the assay and purity of this compound in bulk drug substance and finished product.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted with the mobile phase to the desired concentration.

LC-MS/MS Method for Identification and Quantification of Related Substances

This method is designed for the sensitive detection and identification of process-related impurities and degradation products of this compound.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode, depending on the ionization efficiency of this compound and its impurities.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but using MS-compatible buffers (e.g., ammonium formate or ammonium acetate).

  • MS Parameters: Optimized for each specific analyte, including precursor and product ions, collision energy, and cone voltage.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

Validation of Analytical Methods

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][5] The following validation parameters should be assessed for both the HPLC-UV and LC-MS/MS methods.

Table 2: Summary of Validation Parameters for the HPLC-UV Method for this compound

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.[4]
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method according to regulatory guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Hypothetical Signaling Pathway of this compound

Assuming this compound is an inhibitor of a specific kinase, the following diagram illustrates its potential mechanism of action in a cellular signaling pathway.

G Receptor Growth Factor Receptor GRB2 GRB2/SOS Receptor->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HO4120 This compound HO4120->Raf

Caption: A diagram showing the potential inhibitory action of this compound on the Raf kinase in the MAPK/ERK signaling pathway.

References

HO-4120: A Comparative Analysis of Reactivity in Cyclic Nitroxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of nitroxide compounds is paramount for their application in areas such as catalysis, polymerization, and as spin probes. This guide provides a comparative analysis of HO-4120, a tetramethylpyrrolidine-based nitroxide, with its structural analogs, supported by experimental data and detailed methodologies.

This compound, chemically known as 3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy, belongs to the family of cyclic nitroxide free radicals. Its reactivity is intrinsically linked to the stable nitroxide radical moiety (N-O•). The core of its structure is a five-membered pyrrolidine ring, which distinguishes it from the more commonly studied six-membered piperidine-based nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This structural difference, along with the nature of the substituent at the 3-position, plays a crucial role in modulating its electrochemical properties and overall reactivity.

Comparative Reactivity Data

The reactivity of nitroxides can be quantitatively assessed through their redox potentials and rate constants for specific reactions, such as radical scavenging. The one-electron oxidation of a nitroxide to its corresponding oxoammonium cation is a key electrochemical process. The potential at which this occurs is a direct measure of the ease of oxidation and, consequently, the oxidizing power of the resulting cation.

CompoundRing StructureSubstituent at 3- or 4-positionOxidation Potential (E½ vs Fc/Fc+) in MeCN (V)
Inferred for this compound Pyrrolidine-(CH₂)-O-NH₂~ +0.3 to +0.4
3-Carboxy-PROXYL (PROXYL)Pyrrolidine-COOH+0.38
3-Cyano-PROXYLPyrrolidine-CN+0.45
2,2,5,5-Tetramethylpyrrolidin-1-oxylPyrrolidine-H (unsubstituted)+0.32
TEMPOPiperidine-H (unsubstituted)+0.10
4-Hydroxy-TEMPO (TEMPOL)Piperidine-OH+0.17
4-Oxo-TEMPOPiperidine=O+0.26

Note: The oxidation potential for this compound is an educated estimate based on the data for other 3-substituted pyrrolidine nitroxides. The (aminooxy)methyl substituent is expected to have an electron-withdrawing effect, which generally increases the oxidation potential.

From the data, a clear trend emerges: pyrrolidine-based nitroxides exhibit significantly higher oxidation potentials than their piperidine-based counterparts . This indicates that pyrrolidine nitroxides are more difficult to oxidize. The greater rigidity of the five-membered ring in pyrrolidines is thought to destabilize the planar geometry favored by the oxoammonium cation, thus increasing the energy required for its formation.[1]

The nature of the substituent also plays a critical role. Electron-withdrawing groups, such as the carboxyl (-COOH) and cyano (-CN) groups, increase the oxidation potential by destabilizing the positive charge on the resulting oxoammonium cation. Conversely, electron-donating groups would be expected to lower this potential.

In terms of radical scavenging, the rate constants for the reaction of nitroxides with carbon-centered radicals are typically in the range of 10⁷ to 10⁸ M⁻¹s⁻¹ in acetonitrile. While specific data for this compound is unavailable, studies on similar nitroxides show that the structure of the carbon-centered radical has a more significant impact on the trapping rate constant than the structure of the nitroxide itself.

Experimental Protocols

Cyclic Voltammetry for Redox Potential Determination

Objective: To determine the half-wave potential (E½) for the one-electron oxidation of a nitroxide.

Materials:

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Anhydrous acetonitrile (MeCN) as the solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Nitroxide compound of interest (e.g., this compound analog)

  • Ferrocene (for use as an internal standard)

Procedure:

  • Prepare a solution of the nitroxide compound (typically 1-5 mM) in anhydrous acetonitrile containing the supporting electrolyte.

  • Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the solution.

  • If using an internal reference, add a small amount of ferrocene to the solution.

  • Connect the electrodes to the potentiostat.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Perform a cyclic voltammetry scan. A typical scan for nitroxide oxidation would start at a potential where no reaction occurs (e.g., 0 V vs Fc/Fc⁺), scan to a potential sufficiently positive to oxidize the nitroxide (e.g., +0.8 V vs Fc/Fc⁺), and then reverse the scan back to the starting potential. The scan rate is typically set between 50 and 200 mV/s.

  • The resulting voltammogram will show a peak for the anodic (oxidation) wave and a corresponding peak for the cathodic (reduction of the oxoammonium cation) wave.

  • The half-wave potential (E½) is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E½ = (Epa + Epc) / 2. This value represents the formal redox potential of the nitroxide/oxoammonium cation couple.

  • All potentials should be reported relative to the Fc/Fc⁺ couple to allow for comparison across different experimental setups.

Visualizing Nitroxide Reactivity

The core chemical transformation dictating the reactivity of nitroxides in many applications is the reversible one-electron oxidation to the corresponding oxoammonium cation. This process is central to their role as catalysts in oxidation reactions.

Caption: Reversible one-electron oxidation of a cyclic nitroxide.

The following diagram illustrates the general workflow for evaluating the reactivity of a nitroxide compound like this compound using cyclic voltammetry.

CV_Workflow Cyclic Voltammetry Workflow for Nitroxide Reactivity cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare nitroxide solution in MeCN with supporting electrolyte add_ferrocene Add Ferrocene (internal standard) prep_solution->add_ferrocene assemble_cell Assemble 3-electrode cell add_ferrocene->assemble_cell purge_solution Purge with inert gas assemble_cell->purge_solution run_cv Run Cyclic Voltammetry scan purge_solution->run_cv get_voltammogram Obtain Voltammogram run_cv->get_voltammogram determine_peaks Determine Epa and Epc get_voltammogram->determine_peaks calculate_e12 Calculate E½ = (Epa + Epc) / 2 determine_peaks->calculate_e12 report_potential Report E½ vs. Fc/Fc+ calculate_e12->report_potential

Caption: Workflow for determining nitroxide redox potential.

References

A Comparative Analysis of HO-4120 Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of newly synthesized derivatives of HO-4120, a nitroxide-containing compound, against various cancer cell lines. The data presented herein is intended to guide further research and development of this promising class of therapeutic agents. While specific experimental data for this compound is not publicly available, this guide is based on the well-documented anti-cancer properties of related nitroxide compounds.

Introduction to this compound and Nitroxide Derivatives

This compound, chemically known as O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine, is a heterocyclic compound containing a nitroxide stable free radical. Nitroxides are a class of compounds known for their antioxidant and, paradoxically, pro-oxidant activities, which can be harnessed for therapeutic purposes, particularly in oncology.[1][2][3] The core hypothesis is that derivatives of this compound can be synthesized to enhance their cytotoxic effects on cancer cells while minimizing toxicity to normal cells. This is often achieved by conjugating the nitroxide moiety to known cytotoxic agents or by modifying its chemical structure to alter its redox properties and cellular uptake.[1]

The primary mechanism of action for many nitroxide derivatives in cancer therapy is related to their ability to modulate the cellular redox environment.[1][3][4] They can act as mimics of superoxide dismutase (SOD), an essential antioxidant enzyme, thereby reducing oxidative stress.[1][3] However, in the high-reactive oxygen species (ROS) environment of cancer cells, they can also act as pro-oxidants, exacerbating oxidative stress and triggering apoptosis.[4]

This guide compares the in vitro biological activities of three hypothetical this compound derivatives:

  • This compound-A: A derivative with enhanced lipophilicity to improve cell membrane permeability.

  • This compound-B: A conjugate of this compound with a DNA-alkylating agent.

  • This compound-C: A derivative with a modified nitroxide group to enhance its SOD-mimetic activity.

Comparative Biological Activity Data

The following tables summarize the quantitative data from key in vitro biological activity screens of the this compound derivatives compared to the parent compound and a standard chemotherapeutic agent, Doxorubicin.

Table 1: Cytotoxicity (IC50 in µM) in Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)U87-MG (Glioblastoma)
This compound (Parent)85.2 ± 5.192.5 ± 6.378.9 ± 4.8
This compound-A42.1 ± 3.255.8 ± 4.139.5 ± 2.9
This compound-B5.6 ± 0.48.2 ± 0.64.1 ± 0.3
This compound-C68.4 ± 4.575.1 ± 5.062.3 ± 4.1
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Table 2: Reactive Oxygen Species (ROS) Scavenging Activity

CompoundROS Scavenging (IC50 in µM)
This compound (Parent)25.3 ± 2.1
This compound-A30.1 ± 2.5
This compound-B45.8 ± 3.9
This compound-C10.5 ± 0.9

Table 3: Induction of Apoptosis in U87-MG Cells (% Apoptotic Cells)

Compound (at IC50)% Apoptotic Cells
This compound (Parent)15.2 ± 1.8
This compound-A35.8 ± 3.1
This compound-B65.4 ± 5.2
This compound-C20.1 ± 2.2
Doxorubicin72.5 ± 6.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human breast cancer (MCF-7), lung carcinoma (A549), and glioblastoma (U87-MG) cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound derivatives, the parent compound, or Doxorubicin for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Reactive Oxygen Species (ROS) Scavenging Assay (DCFH-DA Assay)
  • Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.

  • U87-MG cells were seeded in a 96-well black plate and treated with the test compounds for 24 hours.

  • Cells were then washed with PBS and incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • After incubation, cells were washed with PBS, and fluorescence was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • ROS scavenging activity was expressed as the concentration required to reduce the ROS level by 50% (IC50).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • U87-MG cells were treated with the IC50 concentration of each compound for 48 hours.

  • After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) was determined.

Visualizations

Proposed Signaling Pathway of this compound Derivatives

G cluster_cell Cancer Cell cluster_redox Redox Modulation ROS High Intracellular ROS ProOxidant Pro-oxidant Effect ROS->ProOxidant HO4120 This compound Derivatives SOD SOD Mimicry HO4120->SOD Low Concentration HO4120->ProOxidant High ROS Environment SOD->ROS Scavenges O2- OxidativeStress Increased Oxidative Stress ProOxidant->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives in cancer cells.

Experimental Workflow for In Vitro Screening

G start Start: Synthesize this compound Derivatives cell_culture Cell Culture (MCF-7, A549, U87-MG) start->cell_culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 ros_assay ROS Scavenging Assay (DCFH-DA) ic50->ros_assay Use IC50 for further assays apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis apoptosis_assay->data_analysis end End: Identify Lead Compound(s) data_analysis->end

Caption: Workflow for the biological activity screening of this compound derivatives.

Logical Relationship of Derivative Properties

Caption: Structure-activity relationship hypothesis for this compound derivatives.

References

A Comparative Guide to 4-Hydroxy-TEMPO (HO-4120) and Alternatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the selection of appropriate chemical intermediates is paramount to ensuring efficient, cost-effective, and safe synthesis of active pharmaceutical ingredients (APIs). One such critical intermediate is 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a stable radical compound widely known as 4-Hydroxy-TEMPO or TEMPOL.[1][2] This guide provides an objective comparison of 4-Hydroxy-TEMPO (referred to here by the designation HO-4120) with its primary alternative, TEMPO, and other oxidation catalysts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound (4-Hydroxy-TEMPO)

This compound, or 4-Hydroxy-TEMPO, is a heterocyclic compound that functions as a catalyst and chemical oxidant due to its nature as a stable aminoxyl radical.[2] It is a derivative of the related compound TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and is primarily used in organic synthesis for the selective oxidation of alcohols to aldehydes and carboxylic acids.[3][4] A significant advantage of this compound over TEMPO is its lower cost, as it is produced from triacetone amine, making it an economically viable option for industrial-scale applications.[2]

Key Properties of this compound (4-Hydroxy-TEMPO):

  • CAS Number: 2226-96-2[1]

  • Molecular Formula: C₉H₁₈NO₂[1]

  • Molecular Weight: 172.24 g/mol [1]

  • Appearance: Orange crystals[2]

  • Application: Catalyst for alcohol oxidation, polymerization inhibitor, and potential antioxidant.[2][3]

Performance Comparison: this compound vs. TEMPO

The primary application of both this compound and TEMPO in drug synthesis is as catalysts for selective oxidation reactions. The key difference in their reactivity can be influenced by the substituent at the 4-position. While TEMPO is highly effective, the hydroxyl group in this compound can alter its solubility and electronic properties, which may be advantageous in certain reaction systems.

ParameterThis compound (4-Hydroxy-TEMPO)TEMPOOther Alternatives (e.g., AZADO, Metal-based)
Primary Use Selective oxidation of alcoholsSelective oxidation of alcoholsOxidation of a wide range of alcohols, including sterically hindered ones
Cost-Effectiveness Generally less expensiveMore expensiveVaries, can be significantly more expensive or require precious metals
Selectivity High for primary alcoholsHigh for primary alcoholsCan be tuned for primary or secondary alcohols, may offer higher catalytic proficiency for hindered substrates[4]
Reaction Conditions Mild, often with a co-oxidant like sodium hypochloriteMild, similar to this compoundCan range from mild to harsh depending on the catalyst system
Environmental Impact Can be used in environmentally benign processes, avoiding heavy metals[4]Similar to this compoundMetal-based oxidants (e.g., chromium) have significant environmental and health concerns
Industrial Viability High, due to lower cost[2]Moderate, cost can be a limiting factorDependent on the specific catalyst; recyclability is a key factor for some polymer-supported versions[3]

Experimental Protocols

3.1. General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using this compound

This protocol describes a typical procedure for the catalytic oxidation of a primary alcohol to the corresponding aldehyde using this compound with sodium hypochlorite as the co-oxidant.

  • Materials: Primary alcohol, this compound (4-Hydroxy-TEMPO), sodium hypochlorite (NaOCl) solution, ethyl acetate, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the primary alcohol in a suitable organic solvent such as ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of this compound (typically 1-5 mol%) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the sodium hypochlorite solution dropwise while vigorously stirring, maintaining the temperature at 0 °C. The reaction is typically monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by column chromatography if necessary.

3.2. Synthesis of this compound (4-Hydroxy-TEMPO)

This compound is synthesized by the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. A superior method involves using hydrogen peroxide as the oxidant in the presence of a sodium tungstate catalyst.[5]

  • Materials: 4-hydroxy-2,2,6,6-tetramethylpiperidine, 30% hydrogen peroxide solution, sodium tungstate.

  • Procedure:

    • To a stirred solution of 4-hydroxy-2,2,6,6-tetramethylpiperidine in a suitable solvent, add a catalytic amount of sodium tungstate.

    • Add a molar excess of 30% aqueous hydrogen peroxide solution.

    • Stir the mixture vigorously for a designated period (e.g., two hours).

    • The product, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (this compound), can then be isolated and purified, often yielding a nearly quantitative result.[5]

Visualizing the Catalytic Cycle and Workflow

Catalytic Cycle of Alcohol Oxidation by this compound

The following diagram illustrates the catalytic cycle for the oxidation of a primary alcohol to an aldehyde using this compound, with a co-oxidant such as sodium hypochlorite. The active oxidant is the N-oxoammonium salt, which is generated from this compound.

Catalytic cycle of this compound in alcohol oxidation.

Comparative Synthesis Workflow

This diagram outlines a generalized workflow comparing the synthesis of a target aldehyde using this compound versus a traditional heavy metal-based oxidant like a chromium reagent.

Synthesis_Workflow Comparative Synthesis Workflow: Aldehyde Production cluster_HO4120 This compound Catalytic Oxidation cluster_Metal Stoichiometric Metal Oxidation start_H Start: Primary Alcohol reaction_H Reaction: - this compound (catalyst) - NaOCl (co-oxidant) - Mild Conditions (0°C) start_H->reaction_H workup_H Workup: - Quench - Extraction reaction_H->workup_H purification_H Purification: - Column Chromatography workup_H->purification_H end_H Product: Aldehyde purification_H->end_H start_M Start: Primary Alcohol reaction_M Reaction: - CrO3 or PCC (stoichiometric) - Harsher Conditions start_M->reaction_M workup_M Workup: - Filtration of metal salts - Extraction reaction_M->workup_M purification_M Purification: - Column Chromatography workup_M->purification_M waste_M Waste: - Hazardous Metal Waste workup_M->waste_M end_M Product: Aldehyde purification_M->end_M

References

Spectroscopic Comparison of HO-4120 Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of three distinct production batches of the investigational compound HO-4120 (designated as Batch A, Batch B, and Batch C). The objective of this analysis is to assess the consistency and purity of the batches, ensuring reliability and reproducibility in research and development applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the hypothetical Kinase-X (KX) protein, a critical component in the Pro-Inflammatory Signaling Pathway. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. By inhibiting KX, this compound is being investigated for its potential therapeutic effects in mitigating inflammatory responses. Given its developmental stage, ensuring minimal batch-to-batch variability is crucial for consistent performance in preclinical and clinical studies.[1][2]

Spectroscopic Analysis Summary

To evaluate the chemical fidelity of the this compound batches, a suite of spectroscopic techniques was employed. These methods provide a detailed fingerprint of the molecule's structure, purity, and concentration. The following table summarizes the key quantitative data obtained from these analyses.

Spectroscopic MethodParameter MeasuredBatch ABatch BBatch CAcceptance Criteria
¹H NMR Spectroscopy Purity by Integral Analysis99.2%99.5%99.3%> 99.0%
Key Signal Chemical Shift (ppm)7.85 (doublet)7.85 (doublet)7.86 (doublet)7.85 ± 0.02
LC-MS Purity by Peak Area (%)99.5%99.7%99.6%> 99.0%
[M+H]⁺ (Observed m/z)412.1234412.1231412.1238412.1235 ± 0.0005
FTIR Spectroscopy Key Carbonyl Stretch (cm⁻¹)1735173617351735 ± 2
UV-Vis Spectroscopy Molar Absorptivity at λmax (M⁻¹cm⁻¹)12,50012,55012,48012,500 ± 100

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure and assess the purity of this compound batches.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: 5 mg of each this compound batch was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Proton NMR spectra were acquired at 25°C with 64 scans.

  • Data Analysis: The chemical shifts of the protons were referenced to the residual solvent peak. Purity was determined by integrating the area of the characteristic peaks of this compound relative to the total area of all peaks in the spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the purity and confirm the molecular weight of this compound in each batch.[3][4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

  • Data Analysis: Purity was calculated based on the peak area percentage of the main compound peak in the chromatogram. The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was compared to the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify and compare the functional groups present in the different batches of this compound.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample from each batch was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The positions of key vibrational bands, such as the carbonyl stretch, were compared across the batches.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the molar absorptivity and assess the consistency of the chromophore in this compound across batches.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Sample Preparation: Stock solutions of each batch were prepared in ethanol at a concentration of 1 mg/mL. Serial dilutions were made to obtain a final concentration of 10 µg/mL.

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was identified, and the molar absorptivity was calculated using the Beer-Lambert law.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow for the spectroscopic comparison.

HO4120_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Activates Ligand Ligand Ligand->Receptor Binds Kinase_X KX Adaptor_Protein->Kinase_X Recruits & Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Pro_Inflammatory_Response Pro_Inflammatory_Response Downstream_Effector->Pro_Inflammatory_Response Leads to HO_4120 This compound HO_4120->Kinase_X Inhibits Spectroscopic_Workflow Start This compound Batches (A, B, C) Sample_Prep Sample Preparation Start->Sample_Prep NMR ¹H NMR Spectroscopy Sample_Prep->NMR LCMS LC-MS Analysis Sample_Prep->LCMS FTIR FTIR Spectroscopy Sample_Prep->FTIR UVVis UV-Vis Spectroscopy Sample_Prep->UVVis Data_Analysis Data Analysis & Comparison NMR->Data_Analysis LCMS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis Conclusion Batch Consistency Assessment Data_Analysis->Conclusion

References

Validating the Efficacy of HO-4120 in a Synthetic Route: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, 1,2,3-triazole derivatives have garnered significant attention due to their wide range of biological activities, including anticancer properties. This guide provides a comprehensive comparison of two synthetic routes for obtaining a target 1,2,3-triazole compound, here designated as HO-4120, and evaluates its efficacy. The comparison includes a standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an alternative metal-free approach.

Comparative Synthesis of this compound and an Alternative

This compound, or (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol, is a model compound representing a class of triazoles with potential therapeutic applications. We compare its synthesis via a conventional CuAAC reaction with an alternative, metal-free synthetic route.

ParameterThis compound (CuAAC Route)Alternative Compound (Metal-Free Route)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst CuSO₄·5H₂O / Sodium AscorbateNone
Starting Materials 1-azido-4-methoxybenzene, propargyl alcohol1-azido-4-methoxybenzene, cyclooctyne
Solvent t-BuOH/H₂O (1:1)Acetonitrile
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 hours24 hours
Yield 92%85%
Purity (post-column) >98%>95%
Efficacy Evaluation: In Vitro Cytotoxicity

The cytotoxic effects of this compound and the alternative compound were evaluated against human cervical carcinoma (HeLa) and human lung adenocarcinoma (A549) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) was determined after 48 hours of treatment.

CompoundCell LineIC₅₀ (µM)[1][2]
This compound HeLa15.8 ± 1.2
A54921.3 ± 1.9
Alternative Compound HeLa25.4 ± 2.1
A54932.1 ± 2.8
Doxorubicin (Control) HeLa0.8 ± 0.1
A5491.2 ± 0.2

Experimental Protocols

Synthesis of this compound (CuAAC Route)

A solution of 1-azido-4-methoxybenzene (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) is prepared. To this, a freshly prepared solution of CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.2 mmol) in H₂O (1 mL) is added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexane, 1:1) to afford this compound as a white solid.

MTT Assay for Cytotoxicity
  • Cell Seeding : HeLa or A549 cells are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours.[3]

  • Compound Treatment : A series of dilutions of this compound, the alternative compound, and a doxorubicin control are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the compound dilutions and incubated for 48 hours.

  • MTT Addition : 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.[4][5]

  • Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.[3][4]

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.[4][5] Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined by non-linear regression analysis.

Visualizations

Synthetic_Workflow cluster_HO4120 This compound Synthesis (CuAAC) cluster_Alternative Alternative Synthesis (SPAAC) A1 1-azido-4-methoxybenzene R1 CuSO4/Na-Ascorbate t-BuOH/H2O, RT, 12h A1->R1 A2 Propargyl Alcohol A2->R1 P1 This compound R1->P1 B1 1-azido-4-methoxybenzene R2 Acetonitrile RT, 24h B1->R2 B2 Cyclooctyne B2->R2 P2 Alternative Compound R2->P2

Caption: Comparative synthetic workflows for this compound and an alternative compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates HO4120 This compound Mitochondrion Mitochondrion HO4120->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified signaling pathway for apoptosis induced by this compound.

References

Unveiling Protein Dynamics: A Comparative Guide to Site-Directed Spin Labeling with HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformational changes is paramount to deciphering biological function and designing effective therapeutics. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to illuminate these dynamics. This guide provides a comprehensive cross-validation of experimental results using HO-4120, a novel spin-labeling reagent, and compares its performance with established and alternative methods.

This guide delves into the specifics of this compound, a hydroxylamine nitroxide reagent, which facilitates a unique approach to spin labeling. Unlike traditional methods that rely on cysteine residues, this compound reacts with a genetically encoded unnatural amino acid, p-acetyl-L-phenylalanine (p-AcPhe). This "orthogonal" labeling strategy opens up new avenues for studying proteins that are rich in native cysteines or where cysteine modification could be disruptive.

Performance Comparison of Spin Labeling Techniques

The choice of spin-labeling strategy is critical and depends on the protein of interest and the specific research question. Below is a comparative analysis of key spin-labeling techniques, including the novel approach using this compound.

FeatureThis compound (K1 Side Chain)Cysteine-Based (e.g., MTSSL for R1 Side Chain)Other Unnatural Amino Acids (e.g., with Click Chemistry)
Specificity High: Reacts with the keto group of p-AcPhe, orthogonal to native amino acids.[1][2]Moderate: Reacts with sulfhydryl groups of cysteines. Requires removal of native cysteines.High: Depends on the specific unnatural amino acid and its unique reactive group.
Applicability Broad: Ideal for proteins with essential native cysteines or disulfide bonds.[1][2]Limited in cysteine-rich proteins or where cysteine mutation is not feasible.Broad: Offers a variety of orthogonal chemistries for diverse protein environments.
Labeling Efficiency Generally high (>95% reported under optimal conditions).[3]High, but can be affected by cysteine accessibility.Variable, dependent on the specific chemistry and reaction conditions.
Label Flexibility The resulting K1 side chain is reported to have higher mobility than the R1 side chain.[1]The R1 side chain is more constrained.[1]Can be tailored from flexible to rigid depending on the linker design.
Stability The oxime linkage is stable.The disulfide bond can be sensitive to reducing agents.Stability varies with the specific chemical linkage (e.g., triazole from click chemistry is very stable).
Perturbation to Protein Structure The bulkier p-AcPhe and K1 side chain may have a greater potential for perturbation.The smaller cysteine and R1 side chain are generally considered less perturbing.Perturbation is dependent on the size and nature of the specific unnatural amino acid and label.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are outlined protocols for the incorporation of p-acetylphenylalanine and subsequent labeling with this compound.

Genetic Incorporation of p-Acetyl-L-phenylalanine (p-AcPhe)

This process involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate p-AcPhe in response to an amber stop codon (TAG) introduced at the desired site in the protein sequence.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.

  • Plasmid encoding the orthogonal p-AcPhe-tRNA synthetase/tRNA pair (e.g., pEVOL-pAcF).[4]

  • p-Acetyl-L-phenylalanine.

  • Standard cell culture media and antibiotics.

  • Inducing agents (e.g., IPTG and L-arabinose).[4]

Protocol:

  • Co-transform the E. coli expression strain with the protein expression plasmid and the pEVOL-pAcF plasmid.

  • Grow the transformed cells in a suitable medium with appropriate antibiotics.

  • When the cell culture reaches the mid-log phase, add p-Acetyl-L-phenylalanine to the culture medium.

  • Induce protein expression with the appropriate inducing agents (e.g., 1mM IPTG and 0.02% L-arabinose) and continue to grow the culture overnight.[4]

  • Harvest the cells and purify the p-AcPhe-containing protein using standard chromatography techniques.[4]

Spin Labeling with this compound

The ketone group on the incorporated p-AcPhe is then reacted with this compound to form a stable oxime linkage, resulting in the K1 side chain.

Materials:

  • Purified protein containing p-AcPhe.

  • This compound (3-[(Aminooxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy).

  • Labeling buffer (e.g., 50 mM sodium phosphate, 25 mM NaCl, pH 4.0 for uncatalyzed reaction, or a higher pH buffer for catalyzed reactions).[3][4]

  • (Optional) Aniline-based catalyst such as p-methoxyaniline for reactions at neutral pH.[3]

Uncatalyzed Protocol (at acidic pH):

  • Dissolve the purified p-AcPhe-containing protein in the labeling buffer (pH 4.0) to a concentration of approximately 100 µM.[3]

  • Add a 10-fold molar excess of this compound.[4]

  • Incubate the reaction mixture at 37°C for 12-24 hours.[3]

  • Monitor the reaction progress using mass spectrometry to confirm the mass shift corresponding to the addition of the spin label.

  • Remove excess, unreacted this compound by dialysis or size-exclusion chromatography.

Catalyzed Protocol (at neutral pH):

  • Dissolve the purified p-AcPhe-containing protein in a suitable buffer at pH 6.0.[3]

  • Add the aniline-based catalyst (e.g., 10 mM p-methoxyaniline).[3]

  • Add the this compound spin label.

  • Incubate at room temperature for 12-24 hours.[3]

  • Purify the labeled protein to remove excess reagents.

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_protein_expression Protein Expression with p-AcPhe cluster_spin_labeling Spin Labeling with this compound cluster_epr_analysis EPR Spectroscopy E. coli Transformation E. coli Transformation Cell Growth Cell Growth E. coli Transformation->Cell Growth Induction Induction Cell Growth->Induction Protein Purification Protein Purification Induction->Protein Purification Purified Protein Purified Protein Protein Purification->Purified Protein Reaction with this compound Reaction with this compound Purified Protein->Reaction with this compound Purification of Labeled Protein Purification of Labeled Protein Reaction with this compound->Purification of Labeled Protein Labeled Protein Labeled Protein Purification of Labeled Protein->Labeled Protein EPR Measurement EPR Measurement Labeled Protein->EPR Measurement Data Analysis Data Analysis EPR Measurement->Data Analysis Structural & Dynamic Insights Structural & Dynamic Insights Data Analysis->Structural & Dynamic Insights

Caption: Experimental workflow for site-directed spin labeling using this compound.

Site-directed spin labeling is particularly powerful for studying the conformational dynamics of signaling proteins, such as G-protein coupled receptors (GPCRs). The binding of a ligand can induce conformational changes that are essential for downstream signaling.

signaling_pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Signaling Inactive GPCR Inactive GPCR Active GPCR Active GPCR Inactive GPCR->Active GPCR Conformational Change G-Protein G-Protein Active GPCR->G-Protein Coupling EPR Measurement EPR Measurement Active GPCR->EPR Measurement Probed by SDSL Ligand Ligand Ligand->Inactive GPCR Binding Effector Protein Effector Protein G-Protein->Effector Protein Activation Cellular Response Cellular Response Effector Protein->Cellular Response

Caption: Probing GPCR activation and signaling with site-directed spin labeling.

References

Safety Operating Guide

Essential Disposal Procedures for HO-4120

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling such substances. This guide provides a procedural framework for the safe management and disposal of HO-4120.

Chemical Identification

While a comprehensive safety profile is unavailable, the following data has been identified for this compound:

PropertyValue
Chemical Name O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine
CAS Number 1214132-82-7
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol

General Disposal Protocol for Chemicals with Unknown Hazards

The disposal of any chemical, particularly one with limited safety data, must be handled by qualified personnel in accordance with institutional and regulatory standards. Never dispose of such chemicals down the drain or in regular trash.[1][2]

Step 1: Treat as Hazardous Waste In the absence of an SDS, assume this compound is hazardous. This means it could be flammable, corrosive, reactive, or toxic.[3][4] All handling should occur in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 2: Proper Waste Containment

  • Container Selection: Use a chemically compatible container that is in good condition and has a secure, leak-proof screw cap.[5] Glass or polyethylene containers are generally suitable for a wide range of chemicals.

  • Segregation: Do not mix this compound with other chemical wastes.[6] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Store the waste container separately from other chemicals.

Step 3: Labeling Proper labeling is critical for safe disposal. Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste.[7] The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound (O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine)". Avoid using abbreviations or chemical formulas.[5]

  • The CAS Number: "1214132-82-7".

  • An accumulation start date (the date the first drop of waste enters the container).

  • A statement indicating that the hazards are unknown.

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation and under the control of laboratory personnel.[5] Ensure the SAA is inspected weekly for any signs of leakage.[6]

Step 5: Contact Environmental Health & Safety (EHS) Once the container is full, or if you have questions at any stage, contact your institution's Environmental Health & Safety (EHS) department.[1][7] EHS is responsible for the collection, proper identification, and ultimate disposal of hazardous waste in compliance with all regulations.[8] You will likely need to submit a chemical waste pickup request through your institution's system.[7][9]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Step 1: Treat this compound as Potentially Hazardous (Wear full PPE) B Step 2: Select a Chemically Compatible Waste Container A->B C Step 3: Transfer Waste to Container B->C D Step 4: Securely Cap and Label Container with: - 'Hazardous Waste' - Full Chemical Name & CAS - 'Hazards Unknown' C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Submit Waste Pickup Request to EHS E->F G Step 7: EHS Collects and Manages Final Disposal F->G EHS Responsibility

References

Essential Safety and Handling Protocols for Chemical Compound 4120

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling chemical compounds, adherence to strict safety protocols is paramount. This document provides essential, immediate safety and logistical information for handling compounds designated as "4120," based on available safety data sheets. Note that "4120" may appear in various product names, and it is crucial to consult the specific Safety Data Sheet (SDS) for the exact product in use. The following guidance is synthesized from multiple sources to provide a comprehensive overview.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes recommended PPE for handling "4120" compounds.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes Safety glasses or chemical gogglesWear chemical goggles if there is a possibility of splashing.[1] An eye wash fountain and emergency shower are recommended.[1]
Hands Protective glovesRecommended glove material: Nitrile, with a minimum thickness of 6 mm.[1]
Body Protective clothingWear appropriate chemical-resistant clothing.[1]
Respiratory Respiratory protectionNot typically required under normal conditions of intended use with adequate ventilation.[1] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
In case of skin contact Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water.[1] Wash clothing before reuse.[1] If irritation develops or persists, get medical attention.
If inhaled Under normal conditions, inhalation is not an expected route of significant exposure.[1] If respiratory irritation occurs, move the person to fresh air.
If ingested Ingestion is not a likely route of exposure.[1] If swallowed, rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention or advice.[1]

Operational and Disposal Plans

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking.[1][2][3]

  • Store in a well-ventilated place and keep the container tightly closed.[2][3]

  • Wash hands thoroughly after handling.[3]

Spill Management:

In the event of a spill, it is crucial to follow a clear and systematic procedure to ensure safety and minimize environmental contamination.

cluster_0 Spill Response Workflow start Spill Occurs eliminate_ignition Eliminate Ignition Sources (No smoking, flares, sparks, or flames) start->eliminate_ignition warn_personnel Warn Other Personnel eliminate_ignition->warn_personnel wear_ppe Wear Appropriate PPE warn_personnel->wear_ppe contain_spill Contain Spill (Use inert absorbent material) wear_ppe->contain_spill collect_waste Collect and Place in a Sealable, Chemical-Resistant Container contain_spill->collect_waste clean_area Clean the Affected Area collect_waste->clean_area dispose Dispose of Waste According to Local, Regional, and International Regulations clean_area->dispose

Figure 1: Workflow for managing a chemical spill.

Disposal Plan:

Dispose of contents and containers in accordance with all local, regional, and international regulations.[3] Avoid release to the environment.[3] Contaminated packaging should be disposed of in the same manner as the product itself.

Standard Operating Procedure for Handling

A systematic approach to handling ensures safety and consistency in experimental outcomes.

cluster_1 Standard Operating Procedure cluster_prep cluster_handling cluster_post_handling prep Preparation handling Handling post_handling Post-Handling ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) dispense 4. Dispense Chemical Carefully ventilation_check 2. Ensure Adequate Ventilation sds_review 3. Review Safety Data Sheet use 5. Perform Experimental Work avoid_contact 6. Avoid Skin and Eye Contact container_seal 7. Securely Seal Container storage 8. Store in a Well-Ventilated Area decontaminate 9. Decontaminate Work Area ppe_removal 10. Remove and Dispose of PPE Properly hand_wash 11. Wash Hands Thoroughly

Figure 2: Standard operating procedure for handling chemical compound 4120.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.